3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKABBARGFUYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444649 | |
| Record name | 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200195-15-9 | |
| Record name | 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Compounds incorporating this structure have demonstrated potential as anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer agents. The versatile structure of benzoxazines allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide focuses on the specific derivative, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (CAS Number: 200195-15-9), providing a comprehensive overview of its chemical properties and exploring the biological activities and potential mechanisms of action of structurally related compounds to inform future research and drug development efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 200195-15-9 | N/A |
| Molecular Formula | C₉H₇NO₃ | N/A |
| Molecular Weight | 177.16 g/mol | N/A |
| Melting Point | 219-221 °C | [1] |
| Boiling Point | 408.8 ± 45.0 °C at 760 mmHg | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Purity | Typically ≥97% | [1][3] |
| Storage | Store at 4°C under a nitrogen atmosphere | [1] |
Synthesis
Representative Experimental Protocol: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine Analogues
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline
A mixture of benzene-1,2-diamine (1 equivalent) and 2-aminobenzoic acid (1 equivalent) is heated at 140-150°C for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and cold water is added. The resulting solid precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution. The crude product is purified by recrystallization from ethanol to yield 2-(1H-benzo[d]imidazol-2-yl)aniline.
Step 2: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine Analogues
To a solution of 2-(1H-benzo[d]imidazol-2-yl)aniline (1 equivalent) in ethanol, the appropriate substituted salicylaldehyde (1 equivalent) is added, and the mixture is refluxed for 2-3 hours. After cooling to room temperature, sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred for an additional 2-3 hours. The solvent is then removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the final 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine analogues.[1]
Biological Activity and Potential Therapeutic Applications
Direct biological activity data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not extensively documented. However, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.
Anticancer Activity
Structurally related benzoxazine derivatives have demonstrated significant anticancer activity. For instance, a series of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine analogues have been evaluated for their in vitro activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.
| Compound | Cell Line | IC₅₀ (µM) | Standard (Doxorubicin) IC₅₀ (µM) |
| Analogue 4e | MCF-7 | 8.60 ± 0.75 | 9.11 ± 0.54 |
| MDA-MB-231 | 6.30 ± 0.54 | 8.47 ± 0.47 | |
| Analogue 4i | MCF-7 | 9.85 ± 0.69 | 9.11 ± 0.54 |
| Analogue 4g | MDA-MB-231 | 8.52 ± 0.62 | 8.47 ± 0.47 |
Data from reference[1]
These findings suggest that the 3-oxo-3,4-dihydro-2H-benzooxazine core could be a valuable scaffold for the development of novel anticancer agents. Molecular docking studies on these active analogues suggest that they may exert their cytotoxic effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
Enzyme Inhibition
A compound featuring a 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-6-carboxylic acid core has been identified as an inhibitor of dynamin GTPase.[4]
| Compound | Target | IC₅₀ (µM) |
| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-6-carboxylic acid | Dynamin GTPase | 55 |
Data from reference[4]
Dynamins are crucial for endocytosis and vesicle trafficking, and their inhibition has been explored as a therapeutic strategy in various diseases, including cancer. The activity of this related compound suggests that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could also be investigated for its potential as an enzyme inhibitor.
Signaling Pathways and Mechanisms of Action
Based on the biological activities of structurally related compounds, two potential signaling pathways are proposed for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
EGFR Inhibition Pathway
Molecular docking studies of anticancer benzoxazine analogues suggest a potential interaction with the EGFR. Inhibition of EGFR can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.
Caption: Proposed EGFR inhibition pathway by benzoxazine analogs.
Dynamin GTPase Inhibition and Endocytosis
The inhibition of dynamin GTPase by a related benzoxazine suggests a potential mechanism involving the disruption of endocytosis. This could have significant implications for cellular processes that rely on vesicle formation and trafficking.
Caption: Workflow of dynamin GTPase inhibition by benzoxazine analogs.
Representative Experimental Protocols for Biological Assays
Detailed experimental protocols for the biological evaluation of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are not available. However, the following are representative protocols for anticancer and enzyme inhibition assays based on methodologies used for similar compounds. These can be adapted for the evaluation of the target compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of a compound against cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
2. Compound Treatment:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the compound are prepared in culture media.
-
The media from the cell plates is replaced with media containing various concentrations of the test compound. A vehicle control (media with the same concentration of solvent) and a positive control (a known anticancer drug like doxorubicin) are included.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours.
4. MTT Assay:
-
After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in media is added to each well.
-
The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
1. Reagents and Buffers:
-
Prepare an appropriate assay buffer specific to the target enzyme (e.g., dynamin GTPase).
-
Prepare solutions of the enzyme, the substrate, and the test compound in the assay buffer.
2. Assay Procedure:
-
In a suitable microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
The mixture is pre-incubated for a defined period to allow the compound to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
3. Detection of Enzyme Activity:
-
The enzyme activity is measured by detecting the formation of a product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).
-
The reaction is stopped, if necessary, by adding a stop solution.
-
The signal is read using a microplate reader.
4. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde belongs to a class of compounds with significant potential in drug discovery. While direct biological data for this specific molecule is limited, the demonstrated anticancer and enzyme inhibitory activities of structurally related analogues highlight promising avenues for future investigation. The information and representative protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating further exploration of this and other benzoxazine derivatives as potential therapeutic agents. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound, which will be crucial for its potential development into a clinical candidate.
References
- 1. Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] [1, 3] oxazines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. While specific experimental data for this particular molecule is limited in publicly available literature, this guide furnishes information based on established knowledge of the benzoxazine class of compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Molecular Structure and Properties
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound featuring a benzoxazine core functionalized with a carbaldehyde group. The presence of the lactam and aldehyde functionalities suggests its potential as a versatile scaffold in organic synthesis and as a candidate for biological evaluation.
Table 1: Physicochemical Properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| CAS Number | 200195-15-9 | [1] |
| Melting Point | 219-221 °C | Vendor Data |
| Boiling Point | 408.8 °C at 760 mmHg (Predicted) | Vendor Data |
| SMILES | O=Cc1ccc2c(c1)OCC(=O)N2 | |
| InChI | InChI=1S/C9H7NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-4H,5H2,(H,10,12) |
Synthesis and Characterization
Postulated Synthetic Pathway
A potential synthetic route could involve the reaction of 4-amino-3-hydroxybenzaldehyde with chloroacetyl chloride, followed by intramolecular cyclization.
General Experimental Protocol (Hypothetical)
Materials:
-
4-Amino-3-hydroxybenzaldehyde
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Acylation: To a solution of 4-amino-3-hydroxybenzaldehyde in an anhydrous aprotic solvent, a suitable base is added. The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Isolation of Intermediate: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate amide.
-
Cyclization: The crude intermediate is dissolved in a suitable solvent, and a base is added to facilitate the intramolecular cyclization. The reaction mixture is heated or stirred at room temperature until the cyclization is complete (monitored by TLC).
-
Purification: The final product is isolated by filtration or extraction and purified by recrystallization or column chromatography to afford 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Characterization
Due to the lack of specific published data, the following characterization information is predicted based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (3H), aldehyde proton (~9.8-10.0 ppm), methylene protons of the oxazine ring (~4.5-5.0 ppm), and an NH proton (~10-11 ppm). |
| ¹³C NMR | Carbonyl carbons (lactone and aldehyde), aromatic carbons, and the methylene carbon of the oxazine ring. |
| FT-IR (cm⁻¹) | C=O stretching (lactone and aldehyde), N-H stretching, C-O stretching, and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Potential Applications
The biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde have not been specifically reported. However, the broader class of benzoxazine and benzoxazinone derivatives has been shown to exhibit a wide range of pharmacological properties, suggesting potential avenues of investigation for this compound.
Known Activities of Related Compounds
-
Antimicrobial Activity: Many benzoxazine derivatives have demonstrated significant activity against various strains of bacteria and fungi.[2]
-
Anticancer Activity: Certain benzoxazinones have been investigated for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.
-
Enzyme Inhibition: Structurally related compounds have been identified as inhibitors of various enzymes, indicating their potential in targeting specific pathways in disease.
The presence of the aldehyde group in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde provides a reactive handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the activities of related compounds, this molecule could potentially interact with various cellular signaling pathways. For instance, if it exhibits anticancer properties, it might be involved in pathways related to apoptosis, cell cycle regulation, or angiogenesis. Further research is required to elucidate any specific mechanisms of action.
Conclusion
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde represents an interesting, yet underexplored, molecule with potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its structure and properties based on available data and knowledge of related compounds. The lack of specific experimental data underscores the opportunity for further research to fully characterize this compound and explore its biological potential. The synthetic and screening workflows outlined here provide a roadmap for future investigations into this promising chemical entity.
References
An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
IUPAC Name: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
This technical guide provides a comprehensive overview of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. The guide covers its chemical properties, a generalized synthesis protocol, and insights into its potential biological activities based on related structures.
Chemical and Physical Properties
While specific experimental data for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde is limited in publicly available literature, the fundamental properties of the core benzoxazine structure are well-documented. The properties of related compounds suggest that this molecule exists as a stable solid at room temperature.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde |
| Synonyms | 3-oxo-4H-1,4-benzoxazine-6-carbaldehyde |
Synthesis of Benzoxazine Derivatives: A General Protocol
A general multi-step synthesis for related 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives often involves the following key transformations:
-
N-Alkylation of an aminophenol: Reaction of a substituted 2-aminophenol with an α-halo ester (e.g., ethyl chloroacetate) in the presence of a base to form an N-aryl glycine ester derivative.
-
Cyclization: Intramolecular cyclization of the N-aryl glycine ester derivative to form the 1,4-benzoxazin-3-one ring. This is often achieved by heating in a suitable solvent.
-
Functional group modification: Subsequent chemical modifications to introduce the carbaldehyde group at the 6-position. This could potentially be achieved through formylation of a suitable precursor.
Experimental Workflow: Generalized Synthesis of a 1,4-Benzoxazin-3-one Core
References
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Technical Overview of a Scantily Documented Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, identified by the CAS number 200195-15-9, is a heterocyclic organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol .[1][2][3] This molecule belongs to the broader class of benzoxazines, a privileged scaffold in medicinal chemistry known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] Despite the therapeutic potential of the benzoxazine core, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde itself remains a sparsely documented entity in scientific literature. This guide aims to provide a comprehensive overview based on the available information for this specific compound and the broader class of 3-oxo-3,4-dihydro-2H-benzooxazine derivatives, highlighting the current knowledge gaps and potential avenues for future research.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 200195-15-9 | [1][2][3] |
| Molecular Formula | C9H7NO3 | [1][2][3] |
| Molecular Weight | 177.16 g/mol | [1][2][3] |
| Synonyms | 3-oxo-4H-1,4-benzoxazine-6-carbaldehyde, 3-keto-4H-1,4-benzoxazine-6-carbaldehyde |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthetic protocols specifically for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are not available in the current body of scientific literature. However, the synthesis of the broader class of 3,4-dihydro-2H-1,4-benzoxazin-3-ones generally involves the cyclization of a substituted 2-aminophenol with a suitable two-carbon synthon. Several general strategies have been reviewed, which could be adapted for the synthesis of the target molecule.[5]
One plausible, though not explicitly documented, synthetic route could involve the following conceptual steps:
Figure 1. A conceptual synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
General Experimental Protocol (Hypothetical):
-
Acylation: To a solution of a suitably substituted 2-aminophenol (e.g., 4-formyl-2-aminophenol) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a reduced temperature (e.g., 0 °C), a solution of chloroacetyl chloride in the same solvent would be added dropwise. A non-nucleophilic base (e.g., triethylamine or pyridine) would be included to neutralize the HCl generated during the reaction. The reaction mixture would be stirred for a specified period, allowing it to warm to room temperature.
-
Work-up and Isolation of Intermediate: Upon completion, the reaction would be quenched with water, and the organic layer separated. The aqueous layer would be extracted with the organic solvent. The combined organic layers would then be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude N-acylated intermediate. Purification could be achieved by recrystallization or column chromatography.
-
Cyclization: The isolated intermediate would be dissolved in a suitable solvent (e.g., ethanol or dimethylformamide), and a base (e.g., potassium carbonate or sodium hydride) would be added. The mixture would be heated to effect intramolecular cyclization via nucleophilic substitution of the chloride.
-
Final Work-up and Purification: After the reaction is complete, the mixture would be cooled, and the solvent removed under reduced pressure. The residue would be partitioned between water and an organic solvent. The organic layer would be washed, dried, and concentrated. The final product would be purified by recrystallization or column chromatography to yield 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
It is crucial to note that this is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, bases, temperatures, and reaction times, would require empirical optimization.
Biological Activity and Signaling Pathways
There is no specific biological data or information on the signaling pathways associated with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in the reviewed literature. However, the broader class of benzoxazine and benzoxazinone derivatives has been reported to possess a wide range of pharmacological activities.[6][7] These include:
-
Antimicrobial and Antifungal Activity: Various benzoxazine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[8]
-
Anticancer Activity: The benzoxazine scaffold is considered a valuable starting point in the design of novel anticancer agents.[4]
-
Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.[9]
Given the presence of the aldehyde functional group, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could serve as a versatile intermediate for the synthesis of a library of derivatives, such as Schiff bases, oximes, or hydrazones, which could then be screened for various biological activities.
Figure 2. A generalized workflow for the biological evaluation of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde derivatives.
Conclusion and Future Directions
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a chemical entity with a well-defined structure but a significant lack of characterization in the scientific literature. While the broader benzoxazine class of compounds holds considerable promise in drug discovery, the specific properties and potential applications of this 6-carbaldehyde derivative remain unexplored.
Future research should focus on:
-
Development and publication of a robust and reproducible synthetic protocol.
-
Comprehensive physicochemical characterization , including spectroscopic data (NMR, IR, Mass Spectrometry) and determination of properties like solubility and stability.
-
Systematic biological screening of the compound and a library of its derivatives against a panel of targets to identify potential therapeutic applications.
-
Mechanism of action studies for any identified "hit" compounds to elucidate their role in relevant signaling pathways.
The aldehyde functionality presents a prime handle for medicinal chemists to generate diverse molecular structures, making 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde a potentially valuable, yet currently underutilized, building block for the development of novel therapeutic agents.
References
- 1. 200195-15-9 | 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde - Moldb [moldb.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 7. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Introduction
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound featuring a benzoxazine core. This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a reactive carbaldehyde (formyl) group at the 6-position and a lactam moiety within the oxazine ring suggests its potential as a versatile intermediate for the synthesis of more complex pharmaceutical agents and as a candidate for biological screening.
Despite its commercial availability as a research chemical, specific details regarding the initial discovery and development of this compound are not well-documented in accessible scientific literature. It is primarily listed as a synthetic intermediate by various chemical suppliers.[3][4][5]
Physicochemical Properties
The fundamental physicochemical properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde have been compiled from various chemical databases and suppliers. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| CAS Number | 200195-15-9 | [4] |
| Molecular Formula | C₉H₇NO₃ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 219-221 °C | |
| Boiling Point | 408.8 ± 45.0 °C at 760 mmHg | |
| IUPAC Name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde | |
| Synonyms | 3-keto-4H-1,4-benzoxazine-6-carbaldehyde, 6-Formyl-2H-benzo[b][5]oxazin-3(4H)-one |
Proposed Synthesis Protocol
While a specific, validated synthesis for this compound is not published, a plausible and efficient synthetic route can be designed based on well-established reactions for the formation of the 1,4-benzoxazin-3-one ring system. The proposed pathway starts from the commercially available 3-amino-4-hydroxybenzaldehyde.
The key steps involve the N-acylation of the starting aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) to form the final benzoxazinone ring.
Proposed Synthetic Pathway Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
3-Amino-4-hydroxybenzaldehyde (1 eq.)[6]
-
Chloroacetyl chloride (1.1 eq.)
-
Pyridine or Triethylamine (1.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Step 1: Synthesis of N-(5-formyl-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-hydroxybenzaldehyde (1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.2 eq.) to the stirred solution.
-
Add chloroacetyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, deionized water, and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography or recrystallization if necessary.
Step 2: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (Final Product)
-
In a round-bottom flask, dissolve the crude intermediate from Step 1 in dimethylformamide (DMF) or acetone.
-
Add potassium carbonate (2.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate of the product should form. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water and a small amount of cold ethyl acetate or an ethyl acetate/hexanes mixture.
-
Dry the product under vacuum to yield 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the proposed synthesis.
Biological Activity and Signaling Pathways
A thorough search of scientific databases and literature reveals no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. While the broader class of benzoxazines has been investigated for various pharmacological effects, this particular derivative remains uncharacterized in the public domain. Consequently, no quantitative data (e.g., IC₅₀, EC₅₀) or signaling pathway diagrams can be provided.
Conclusion
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a known chemical compound, available commercially for research purposes. Its fundamental physicochemical properties are documented. However, there is a significant gap in the scientific literature regarding its discovery, a detailed and validated synthetic protocol, and any evaluation of its biological properties. The synthetic route proposed in this guide represents a chemically sound and plausible method for its preparation in a laboratory setting. The presence of reactive functional groups makes it an interesting candidate for further derivatization and biological screening to explore its potential as a novel therapeutic agent or a tool for chemical biology. Future research is required to elucidate the potential biological roles and mechanisms of this compound.
References
- 1. ZA806643B - Process for the manufacture of an oxo compound and new intermediates required therefor - Google Patents [patents.google.com]
- 2. CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 200195-15-9 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde AKSci 0293AB [aksci.com]
- 5. 200195-15-9,3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 3-Amino-4-hydroxybenzaldehyde | C7H7NO2 | CID 11521082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data Analysis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound with a molecular formula of C₉H₇NO₃. Its structure, featuring a fused benzoxazine and an aldehyde group, makes it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a summary of the available spectral data for this compound, essential for its characterization and for guiding its application in research and development.
While comprehensive experimental spectral data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not extensively available in the public domain, this document compiles predicted data and general spectroscopic features expected for this class of compounds. This information serves as a foundational reference for researchers working with this or structurally related molecules.
Predicted Mass Spectrometry Data
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is presented below. These values are calculated based on the molecular formula and isotopic abundances.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 178.0499 |
| [M+Na]⁺ | 200.0318 |
| [M-H]⁻ | 176.0353 |
| [M]⁺ | 177.0420 |
| Monoisotopic Mass | 177.0426 Da |
Data sourced from computational predictions.
General Spectroscopic Workflow
The characterization of a novel or synthesized compound like 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde follows a standardized workflow to ensure its structural integrity and purity. This process involves a combination of chromatographic and spectroscopic techniques.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectral Features
While specific experimental data is unavailable, the following are expected characteristic signals for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde based on its structure:
¹H NMR:
-
Aldehydic Proton (-CHO): A singlet in the region of 9.5-10.5 ppm.
-
Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm), with splitting patterns corresponding to the substitution on the benzene ring.
-
Amide Proton (-NH-): A broad singlet, the chemical shift of which can be solvent-dependent.
-
Methylene Protons (-O-CH₂-): A singlet in the region of 4.5-5.5 ppm.
¹³C NMR:
-
Aldehydic Carbonyl Carbon: A signal in the downfield region of 190-200 ppm.
-
Amide Carbonyl Carbon: A signal around 160-170 ppm.
-
Aromatic Carbons: Multiple signals in the range of 110-150 ppm.
-
Methylene Carbon (-O-CH₂-): A signal in the aliphatic region, typically around 60-70 ppm.
IR Spectroscopy:
-
N-H Stretch: A peak in the range of 3200-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1670-1690 cm⁻¹.
-
C-O Stretch: A peak in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Bending: Signals in the fingerprint region.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are not readily found in published literature. However, a general synthetic approach could involve the cyclization of a suitably substituted 2-aminophenol derivative with an appropriate three-carbon electrophile, followed by formylation of the aromatic ring.
General Procedure for NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
General Procedure for IR Spectroscopy:
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Place the sample in the sample holder of an FTIR spectrometer.
-
Record the spectrum, usually over a range of 4000 to 400 cm⁻¹.
General Procedure for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
This technical guide provides a foundational understanding of the expected spectral characteristics of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. While experimental data is currently limited, the provided information on predicted mass spectrometry data, expected NMR and IR features, and general experimental workflows offers a valuable starting point for researchers. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.
An In-depth Technical Guide on the Physicochemical Properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information for closely related structures, predicted data from computational models, and general knowledge of the benzoxazine chemical class to offer a thorough profile for research and development purposes.
Core Physicochemical Data
The fundamental physicochemical properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are summarized in the table below. This information is crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [Commercial Suppliers[1][2]] |
| Molecular Weight | 177.16 g/mol | [Commercial Suppliers[1][2]] |
| CAS Number | 200195-15-9 | [Commercial Suppliers[1][2]] |
| Predicted XlogP | 0.3 | [PubChemLite[3]] |
| Predicted Mass | [M+H]⁺: 178.04987 m/z | [PubChemLite[3]] |
| Predicted Hydrogen Bond Donor Count | 1 | [PubChem[4]] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [PubChem[4]] |
| Predicted Rotatable Bond Count | 1 | [PubChem[4]] |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the oxazine ring, the amine proton, and the aldehyde proton. The aromatic protons would likely appear as multiplets in the range of δ 7.0-8.0 ppm. The methylene protons (-O-CH₂-) would likely be a singlet around δ 4.5-5.0 ppm. The NH proton would present as a broad singlet, and the aldehyde proton (-CHO) would be a distinct singlet further downfield, typically above δ 9.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbonyl group of the lactam at around δ 160-170 ppm and the aldehyde carbonyl at around δ 190 ppm. The aromatic carbons would resonate in the δ 110-150 ppm region, while the methylene carbon of the oxazine ring would be expected around δ 65-75 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the aldehyde, likely in the range of 1650-1750 cm⁻¹. An N-H stretching band would be observed around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde groups, as well as C-O and C-N stretching bands, would also be present.
Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak [M]⁺ and a protonated molecular ion peak [M+H]⁺ at m/z 177 and 178, respectively, corresponding to its molecular weight.[3]
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not explicitly described in the available literature. However, a general and widely applicable synthetic strategy for the 2H-benzo[b][7][8]oxazin-3(4H)-one scaffold involves the cyclization of a substituted 2-aminophenol with a suitable two-carbon electrophile.[7] A plausible synthetic route is outlined below.
General Synthetic Approach for 2H-benzo[b][8][9]oxazin-3(4H)-ones
A common method for the synthesis of the 2H-benzo[b][7][8]oxazin-3(4H)-one core structure involves the reaction of a 2-aminophenol derivative with chloroacetyl chloride. This is followed by intramolecular cyclization. For the target molecule, the synthesis would likely start from 4-amino-3-hydroxybenzaldehyde.
DOT Script for the General Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde:
Caption: General synthetic pathway for the target compound.
Detailed Steps:
-
N-Acylation: 4-Amino-3-hydroxybenzaldehyde would be reacted with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate, in an appropriate solvent like tetrahydrofuran (THF). This reaction would yield the intermediate N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: The intermediate from the first step would then undergo an intramolecular Williamson ether synthesis. This is typically achieved by treating the intermediate with a base, such as cesium carbonate, in a solvent like acetone, leading to the cyclization and formation of the desired 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Biological Activity and Signaling Pathways
While no specific studies on the biological activity or signaling pathway involvement of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde have been identified, the broader class of benzoxazine derivatives is known to exhibit a wide range of pharmacological properties. These include antimicrobial, anti-inflammatory, anticancer, and platelet aggregation inhibitory activities.[8][9][10][11][12]
For instance, certain 2H-benzo[b][7][8]oxazin-3(4H)-one derivatives have been investigated as inhibitors of platelet aggregation.[9] Other studies have explored their potential as anti-inflammatory agents by modulating pathways in microglial cells.[8] The diverse biological activities of this chemical class suggest that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
DOT Script for a Potential Biological Investigation Workflow:
Caption: A potential workflow for biological investigation.
This guide serves as a foundational resource for researchers interested in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. While direct experimental data is limited, the provided information, based on related compounds and computational predictions, offers a solid starting point for further investigation into the synthesis, properties, and potential applications of this molecule.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carbaldehyde (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde | C8H6N2O3 | CID 21873737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
Unveiling the Therapeutic Potential of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-oxo-3,4-dihydro-2H-benzooxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide consolidates the current understanding of the potential biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde and its analogs. Due to the limited specific data on this exact molecule, this paper presents a comprehensive overview of the pharmacological activities of structurally related compounds, providing a predictive framework for its therapeutic potential. Detailed experimental protocols for key biological assays, a plausible synthetic route, and insights into relevant signaling pathways are provided to facilitate further research and development in this area.
Introduction
The benzooxazine heterocyclic system is a cornerstone in the development of novel therapeutic agents. Its unique structural features and synthetic accessibility have made it an attractive target for medicinal chemists.[1] Derivatives of the 3-oxo-3,4-dihydro-2H-1,4-benzooxazine scaffold have demonstrated significant pharmacological potential, ranging from antimicrobial to anticancer and anti-inflammatory effects.[2][3][4] This guide focuses on the potential biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, a derivative with an electrophilic aldehyde group that could enhance its interaction with biological targets.
Potential Biological Activities
Based on the extensive research on structurally similar 3-oxo-3,4-dihydro-2H-1,4-benzooxazine derivatives, the target compound is predicted to exhibit the following biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 3-oxo-3,4-dihydro-2H-1,4-benzooxazine derivatives against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of their expression and subsequent inhibition of cancer cell proliferation.[5]
dot
Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess anti-inflammatory properties.[4] A potential mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[6][7] Activation of this pathway leads to the production of antioxidant enzymes and the suppression of pro-inflammatory mediators.
dot
Antimicrobial Activity
The benzoxazine scaffold is a common feature in compounds with antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] The presence of the oxazine ring is thought to be crucial for this activity.
Quantitative Data from Structurally Related Compounds
The following tables summarize the reported biological activities of various 3-oxo-3,4-dihydro-2H-1,4-benzooxazine derivatives.
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one (3a) | A549 (Lung) | 5.3 | [8] |
| 6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one (3b) | A549 (Lung) | 4.7 | [8] |
| 6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one (3c) | A549 (Lung) | 6.1 | [8] |
| 6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-one (3d) | A549 (Lung) | 3.9 | [8] |
Table 2: Anti-inflammatory Activity of Benzoxazine Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2H-1,4-benzoxazin-3(4H)-one derivative (e2) | NO Production in LPS-stimulated BV-2 cells | 12.5 | [4] |
| 2H-1,4-benzoxazin-3(4H)-one derivative (e16) | NO Production in LPS-stimulated BV-2 cells | 10.8 | [4] |
| 2H-1,4-benzoxazin-3(4H)-one derivative (e20) | NO Production in LPS-stimulated BV-2 cells | 9.7 | [4] |
Experimental Protocols
dot
Synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
A plausible synthetic route to a close analog of the target compound involves the formylation of the benzoxazinone core. The following protocol is adapted from the literature for the synthesis of a 6-formyl derivative.[1]
Materials:
-
4-Methyl-2H-1,4-benzoxazin-3(4H)-one
-
Hexamethylenetetramine
-
Trifluoroacetic acid
-
Hydrochloric acid (50%)
-
Ethanol
Procedure:
-
A mixture of 4-methyl-2H-1,4-benzoxazin-3(4H)-one (1.63 g, 10 mmol) and hexamethylenetetramine (2.8 g, 20 mmol) in trifluoroacetic acid (10 ml) is heated at 80-85 °C for 7 hours.
-
The reaction mixture is then poured into ice water.
-
The resulting mixture is heated with 50% hydrochloric acid (10 ml) at 80-85 °C for 1 hour.
-
After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol to yield 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde.
Anticancer Activity: MTT Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.[9]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
Materials:
-
96-well microplate
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound solution
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
96-well microplate
-
Cell culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Conclusion
The 3-oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde scaffold holds significant promise as a platform for the development of novel therapeutic agents. Based on the activities of structurally related compounds, this molecule is predicted to possess anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this and other related benzooxazine derivatives. Further investigation into the synthesis, biological evaluation, and mechanism of action of this specific compound is warranted to validate these predictions and advance its development as a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Methodological & Application
Application Notes: High-Purity Purification of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde for Drug Development
Introduction
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful development of new therapeutics, as impurities can lead to undesirable side effects and complicate structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the purification of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde to a high degree of purity (>99%) using common laboratory techniques, including recrystallization and column chromatography. Additionally, a preparative HPLC method is described for obtaining analytical-grade material.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing effective purification strategies.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 219-221 °C |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol, ethanol, and acetone; poorly soluble in water, hexane, and diethyl ether. |
Table 1: Physicochemical Properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Purification Workflow
The general workflow for the purification of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is depicted in the following diagram. The process begins with the crude product obtained from synthesis, which is then subjected to one or more purification steps depending on the initial purity and the desired final purity.
Caption: Purification workflow for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities. The choice of solvent is critical and should be based on the solubility of the target compound and its impurities.
Materials:
-
Crude 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 20 mL of 95% ethanol.
-
Gently heat the mixture on a heating mantle with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Slowly add deionized water dropwise to the hot solution until the first sign of persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 50% ethanol-water.
-
Dry the purified crystals under vacuum at 50°C for 4-6 hours.
Protocol 2: Column Chromatography
For crude products with significant impurities, column chromatography is the preferred method of purification. Due to the polar nature of the target compound, a silica gel stationary phase is used with a moderately polar mobile phase.
Materials:
-
Crude 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve 500 mg of the crude product in a minimal amount of dichloromethane or a 1:1 mixture of ethyl acetate and n-hexane.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a mobile phase of 30% ethyl acetate in n-hexane.
-
Monitor the separation by collecting fractions and analyzing them by TLC (visualized under UV light).
-
Gradually increase the polarity of the mobile phase to 50% ethyl acetate in n-hexane to elute the target compound.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under vacuum.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining small quantities of highly pure material for analytical standard preparation or sensitive biological assays, preparative HPLC is the method of choice.
Instrumentation and Conditions:
-
Instrument: Preparative HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 60% B over 30 minutes
-
Flow Rate: 20 mL/min
-
Detection: 254 nm
-
Injection Volume: 1-5 mL of a concentrated solution in methanol
Procedure:
-
Dissolve the partially purified compound in a minimal volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak of the target compound.
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the pure product as a solid.
Purity Assessment and Data
The purity of the compound at each stage of the purification process should be assessed by analytical HPLC. Table 2 summarizes typical purity levels achieved with each method.
| Purification Stage | Purity (%) | Typical Yield (%) |
| Crude Product | 85-90 | - |
| After Recrystallization | 95-98 | 70-85 |
| After Column Chromatography | >99 | 60-80 |
| After Preparative HPLC | >99.5 | >90 (from column-purified material) |
Table 2: Comparison of Purity and Yield for Different Purification Methods
Signaling Pathway Diagram (Illustrative)
While not directly related to the purification process, understanding the potential biological context of downstream applications is important. The following is an illustrative signaling pathway where a derivative of this compound might act.
Caption: Illustrative MAPK signaling pathway with a potential point of inhibition.
Conclusion
The protocols outlined in these application notes provide robust methods for the purification of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde to a high degree of purity. The choice of method will depend on the scale of the purification and the required final purity. For routine purification of multi-gram quantities, a combination of recrystallization and column chromatography is recommended. For the preparation of analytical standards, preparative HPLC is the most suitable technique. Consistent application of these methods will ensure the high quality of this critical intermediate for drug discovery and development programs.
Application Notes and Protocols for the Analytical Characterization of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbaldehyde
Application Notes and Protocols for the Analytical Characterization of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde (CAS Number: 200195-15-9). The following methods are designed to ensure the identity, purity, and structural integrity of the compound, which are critical aspects of drug discovery and development.
Compound Identification and Properties
A summary of the key physical and chemical properties of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | [2][3] |
| Molecular Weight | 177.16 g/mol | [2] |
| CAS Number | 200195-15-9 | [2] |
| Melting Point | 219-221 °C | [2] |
| Boiling Point | 408.8 ± 45.0 °C at 760 mmHg | [2] |
| IUPAC Name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde | [2] |
| Physical Form | Solid | [2] |
| Purity | 97% | [2] |
| Storage | 4°C, stored under nitrogen | [2] |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method for determining the purity of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of the compound.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Expected chemical shifts (δ) for related structures include signals for aromatic protons, the methylene protons of the oxazine ring, and the aldehyde proton.[1]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expect signals for the carbonyl carbons (amide and aldehyde), aromatic carbons, and the methylene carbon.[1]
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS) for Molecular Weight Verification
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode is generally suitable for this class of compounds.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺). Compare the experimentally measured mass with the theoretically calculated mass for C₉H₇NO₃ to confirm the elemental composition.
Analytical Workflow for Structural Characterization
Caption: Integrated workflow for structural analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.
Protocol:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups. Expected vibrational frequencies (ν) for related benzoxazine structures include:
-
N-H stretch: ~3200-3400 cm⁻¹
-
C=O stretch (amide): ~1680 cm⁻¹
-
C=O stretch (aldehyde): ~1700 cm⁻¹
-
C-O-C stretch: ~1200-1300 cm⁻¹
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
-
Safety Information
It is important to handle 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde with appropriate safety precautions.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H412 | Harmful to aquatic life with long lasting effects |
Precautionary Statements: P264, P270, P273, P330, P501.[2] Always consult the Safety Data Sheet (SDS) before handling this chemical.[2]
Application Notes and Protocols: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a versatile bifunctional heterocyclic compound that holds significant potential as a key intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a lactam within a benzoxazine ring system and a reactive aldehyde group, allows for diverse chemical transformations. This makes it an attractive scaffold for the development of novel therapeutic agents. The benzoxazine core is a privileged structure found in numerous biologically active compounds, exhibiting activities such as anticancer and antimicrobial effects. The presence of the aldehyde functionality at the 6-position provides a convenient handle for further molecular elaboration through reactions like condensation, oxidation, reduction, and reductive amination, enabling the generation of diverse chemical libraries for biological screening.
Chemical Properties and Data
A summary of the key chemical properties for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is presented below.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 200195-15-9 |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Plausible Spectroscopic Data
| Spectroscopic Data | Expected Values |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~10.5 (s, 1H, -NH), ~9.9 (s, 1H, -CHO), ~7.8-7.5 (m, 3H, Ar-H), ~4.7 (s, 2H, -O-CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~192 (-CHO), ~165 (C=O, lactam), ~150-120 (Ar-C), ~67 (-O-CH₂-) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1680 (C=O stretch, lactam), ~1600, 1480 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI-MS) | m/z: 178.04 [M+H]⁺, 200.02 [M+Na]⁺ |
Experimental Protocols
The following protocols are representative methods for the synthesis and derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, based on established synthetic strategies for analogous compounds.[6][7][8][9]
Protocol 1: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This plausible two-step synthesis starts from the commercially available 4-amino-3-hydroxybenzaldehyde.
Step 1: N-acylation with Chloroacetyl Chloride
-
To a stirred solution of 4-amino-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq) at 0 °C under an inert atmosphere.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (1.5 eq), to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Note: Typical yields for N-acylation of aminophenols and subsequent cyclization can range from 70-90%.
Protocol 2: Derivatization via Knoevenagel Condensation
This protocol describes a representative method for derivatizing the aldehyde group.
-
In a round-bottom flask, dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the purified Knoevenagel condensation product.
Visualizations
Experimental Workflow: Synthesis
Caption: Plausible synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Logical Relationship: From Intermediate to Bioactive Molecule
Caption: Logical flow from the chemical intermediate to the discovery of bioactive molecules.
Applications in Drug Development
The structural motifs present in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde suggest its utility in the development of inhibitors for various biological targets. For instance, related 3-oxo-3,4-dihydro-2H-benzo[b][10][11]thiazine derivatives have been identified as inhibitors of dynamin GTPase, a protein crucial for endocytosis.[10]
Potential Target: Dynamin GTPase Signaling Pathway
Dynamin is a GTPase that plays a critical role in the fission of vesicles from the cell membrane during endocytosis.[10][12][13] This process is essential for nutrient uptake, regulation of cell surface receptors, and synaptic vesicle recycling.[10][11] Inhibition of dynamin can disrupt these cellular processes and is a potential therapeutic strategy for diseases where endocytosis is dysregulated, such as certain cancers and viral infections.[14] Furthermore, dynamin-2 has been implicated in signal transduction pathways that can lead to p53-dependent apoptosis.[15][16]
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. EP0622354A2 - Improved process for preparing acyl aminophenols - Google Patents [patents.google.com]
- 7. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 8. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Role of Dynamin and Its Binding Partners in Coated Pit Invagination and Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. The function of dynamin in endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]
- 15. Evidence That Dynamin-2 Functions as a Signal-Transducing Gtpase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence that dynamin-2 functions as a signal-transducing GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, a versatile scaffold for the development of novel therapeutic agents. The aldehyde functionality at the 6-position serves as a key handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. The protocols outlined below cover fundamental derivatization reactions, including Schiff base formation, Knoevenagel condensation, and chalcone synthesis.
Introduction to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
The 3-oxo-3,4-dihydro-2H-benzooxazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a carbaldehyde group at the 6-position offers a reactive site for the introduction of various pharmacophores and functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Derivatization Strategies
The primary strategies for the derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde focus on the reactivity of the aldehyde group. These include:
-
Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which can introduce a wide array of substituents and are known to possess biological activity.
-
Knoevenagel Condensation: Reaction with active methylene compounds to generate α,β-unsaturated systems, which are valuable intermediates and can exhibit biological effects.
-
Chalcone Synthesis: Base-catalyzed condensation with acetophenones to yield chalcones, a class of compounds with well-documented pharmacological properties.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the synthesis of Schiff base derivatives of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Reaction Scheme:
Caption: General scheme for Schiff base formation.
Materials:
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
Substituted primary amine (e.g., aniline, benzylamine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (1.0 eq) in absolute ethanol.
-
Add the desired primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data (Illustrative Examples):
| Derivative (R group) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Phenyl | 3 | 85 | 188-190 |
| 4-Chlorophenyl | 4 | 82 | 210-212 |
| 4-Methoxyphenyl | 3.5 | 88 | 195-197 |
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
This protocol details the synthesis of α,β-unsaturated derivatives via Knoevenagel condensation.
Reaction Scheme:
Caption: General scheme for Knoevenagel condensation.
Materials:
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (or other basic catalyst)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a solution of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (1.0 eq) in ethanol, add the active methylene compound (1.2 eq).
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The reaction is often rapid.
-
Upon completion, the product may precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water. Collect the resulting solid by filtration, wash with water, and dry.
Quantitative Data (Illustrative Examples):
| Active Methylene Compound | Catalyst | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | 1 | 92 |
| Ethyl Cyanoacetate | Piperidine | 2 | 88 |
| Diethyl Malonate | Piperidine | 3 | 85 |
Protocol 3: Synthesis of Chalcone Derivatives
This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcone derivatives.
Reaction Scheme:
Caption: General scheme for Chalcone synthesis.
Materials:
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
Substituted acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 10-40%)
-
Beaker or flask
-
Stirring apparatus
Procedure:
-
Dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a beaker or flask.[3][4]
-
While stirring at room temperature, slowly add aqueous sodium hydroxide solution dropwise.[3][4]
-
Continue stirring at room temperature for several hours (e.g., 2-24 h) until the reaction is complete (monitored by TLC).[3]
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).[3][4]
Quantitative Data (Illustrative Examples):
| Acetophenone Substituent | Base Concentration | Reaction Time (h) | Yield (%) |
| Unsubstituted | 20% NaOH | 12 | 78 |
| 4-Chloro | 20% NaOH | 16 | 75 |
| 4-Methoxy | 20% NaOH | 14 | 82 |
Biological Evaluation (Hypothetical Data)
The synthesized derivatives can be screened for various biological activities. The following table presents hypothetical data for illustrative purposes.
| Derivative Type | Compound ID | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anticancer Activity (IC50, µM) vs. MCF-7 |
| Schiff Base | SB-1 (R=Phenyl) | 64 | >100 |
| Schiff Base | SB-2 (R=4-Cl-Ph) | 32 | 55.6 |
| Knoevenagel | KN-1 (from Malononitrile) | 128 | 89.2 |
| Chalcone | CH-1 (from Acetophenone) | 16 | 25.1 |
Workflow Diagram
Caption: Experimental workflow for derivatization and evaluation.
Conclusion
The derivatization of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde provides a facile and efficient route to a diverse range of novel chemical entities. The protocols described herein offer a solid foundation for the synthesis of compound libraries for drug discovery programs. Further optimization of reaction conditions and exploration of a wider range of reactants will undoubtedly lead to the discovery of new derivatives with potent and selective biological activities.
References
Application Notes and Protocols for High-Throughput Screening with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
For Research Use Only.
Introduction
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a member of the benzoxazine class of heterocyclic compounds. Benzoxazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] While extensive research on the specific biological targets of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not yet available, a closely related analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-6-carboxylic acid, has been identified as a moderate inhibitor of dynamin GTPase with an IC50 of 55 µM.[4][5] This suggests that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde may also target dynamin or other GTPases, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these enzymes.
Dynamins are large GTPases essential for clathrin-mediated endocytosis and vesicle trafficking.[3][6][7][8] The inhibition of dynamin can disrupt these processes, which are implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, identifying new small molecule inhibitors of dynamin is of great interest for both basic research and drug development.
These application notes provide a framework for utilizing 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in HTS assays to identify and characterize its potential as a dynamin GTPase inhibitor.
Potential Applications
-
Primary Screening: High-throughput screening of large compound libraries to identify novel inhibitors of dynamin GTPase.
-
Secondary Assays: Characterization of the potency and mechanism of action of hit compounds from primary screens.
-
Tool Compound: Use as a reference compound in studies of endocytosis and vesicle trafficking.
-
Lead Optimization: Serve as a scaffold for the development of more potent and selective dynamin inhibitors.
Data Presentation
Table 1: Hypothetical Primary HTS Results for Dynamin GTPase Inhibition
| Parameter | Value |
| Library Size | 100,000 compounds |
| Screening Concentration | 10 µM |
| Hit Cutoff (% Inhibition) | > 50% |
| Hit Rate | 0.5% |
| Confirmed Hits | 450 |
| Z'-factor | 0.78 |
Table 2: Dose-Response Analysis of a Confirmed Hit
| Compound | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde | 25.3 | 1.2 | 98.5 |
| Positive Control (Dynasore) | 15.8 | 1.1 | 99.2 |
Table 3: Selectivity Profiling against other GTPases
| GTPase | 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde IC50 (µM) |
| Dynamin-1 | 25.3 |
| Ras | > 100 |
| RhoA | > 100 |
| Rac1 | > 100 |
Visualization of Workflows and Pathways
Caption: High-throughput screening workflow for dynamin GTPase inhibitors.
Caption: Hypothetical mechanism of action on the dynamin-mediated endocytosis pathway.
Experimental Protocols
High-Throughput Screening for Dynamin GTPase Inhibitors
This protocol is adapted from a highly sensitive fluorescence-based assay for detecting dynamin's basal GTPase activity, making it suitable for HTS.[3][6][7][8][9]
Materials and Reagents:
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (and other test compounds)
-
Recombinant human Dynamin-1 protein
-
Guanosine triphosphate (GTP)
-
Assay buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2, 1 mM DTT
-
Transcreener® GDP FP Assay Kit (or similar fluorescence polarization-based GDP detection assay)
-
384-well, low-volume, black, round-bottom assay plates
-
Automated liquid handling systems
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare stock solutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde and other library compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of each compound into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 2 µL reaction volume.
-
Include appropriate controls:
-
Negative control: DMSO only (0% inhibition).
-
Positive control: A known dynamin inhibitor, such as Dynasore (100% inhibition).
-
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X dynamin-1 enzyme solution in assay buffer (e.g., 100 nM for a final concentration of 50 nM).
-
Using a multi-drop dispenser, add 1 µL of the 2X enzyme solution to each well of the assay plate.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure the contents are mixed.
-
Prepare a 2X GTP substrate solution in assay buffer (e.g., 20 µM for a final concentration of 10 µM).
-
Initiate the reaction by adding 1 µL of the 2X GTP solution to each well.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the reaction at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the Transcreener® GDP detection reagent according to the manufacturer's instructions.
-
Stop the enzymatic reaction by adding 2 µL of the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization (FP) signal on a compatible plate reader.
-
Data Analysis:
-
Percent Inhibition Calculation:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
Where Signal_compound is the FP signal in the presence of the test compound, Signal_pos_ctrl is the average signal of the positive control, and Signal_neg_ctrl is the average signal of the negative control.
-
-
Hit Identification:
-
Compounds exhibiting inhibition greater than a predefined threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
-
Dose-Response Analysis:
-
For confirmed hits, perform a dose-response analysis by creating a serial dilution of the compound (e.g., 10-point, 3-fold dilution series).
-
Repeat the assay with the diluted compounds to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Fit the data to a four-parameter logistic equation to calculate the IC50.
-
Conclusion
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde represents a promising starting point for the discovery of novel modulators of dynamin GTPase. The provided protocols and workflows offer a robust framework for conducting high-throughput screening and subsequent hit characterization. The identification of new dynamin inhibitors from this chemical class could provide valuable tools for studying cellular trafficking and may lead to the development of new therapeutic agents for a variety of diseases. Further studies are warranted to confirm the biological activity of this compound and to explore the structure-activity relationships within this series of benzoxazines.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A highly-sensitive high throughput assay for dynamin's basal GTPase activity | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Disclaimer: Publicly available experimental data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is limited. The following application notes and protocols are postulated based on the known biological activities of structurally related benzoxazine derivatives and are intended to serve as a guide for the experimental evaluation of this compound.
Introduction
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound with the molecular formula C₉H₇NO₃. It belongs to the benzoxazine class of molecules, which are known to exhibit a wide range of pharmacological activities. While this specific derivative is primarily listed as a pharmaceutical intermediate, its structural features suggest potential for biological activity. Derivatives of the benzoxazine scaffold have demonstrated promise as anticancer, anti-inflammatory, and antimicrobial agents. These notes provide a framework for investigating the potential therapeutic applications of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1][2] |
| Molecular Weight | 177.16 g/mol | N/A |
| CAS Number | 200195-15-9 | [1] |
| Appearance | See specifications | [1] |
| Purity | ≥99% | [1] |
| Storage | Store in a cool & dry place | [1] |
Postulated Biological Activities and Experimental Investigation
Based on the activities of related benzoxazine compounds, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a candidate for investigation in the following areas:
Anticancer Activity
Numerous benzoxazine derivatives have shown potent antiproliferative effects against various cancer cell lines.[1][3] The proposed mechanism often involves the induction of apoptosis through signaling pathways involving p53 and caspases.[3]
Illustrative Data from a Related Benzoxazine Derivative (Compound 7 in a study by Ali et al.) [3]
| Cell Line | IC₅₀ (µM) |
| HepG2 (Liver Cancer) | 5.8 ± 0.6 |
| MCF-7 (Breast Cancer) | 7.2 ± 0.8 |
| HCT-29 (Colon Cancer) | 8.5 ± 0.9 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in culture medium.
-
Replace the medium in the wells with the prepared dilutions of the test compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Postulated Signaling Pathway for Anticancer Activity
Caption: Postulated apoptotic pathway induced by the compound.
Anti-inflammatory Activity
Benzoxazine derivatives have been reported to possess anti-inflammatory properties.[4] A potential mechanism is the inhibition of pro-inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This protocol is designed to evaluate the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite and calculate the percentage of NO inhibition.
Illustrative Workflow for Anti-inflammatory Screening
Caption: Workflow for assessing anti-inflammatory activity.
Antimicrobial Activity
The benzoxazine nucleus is present in various compounds with demonstrated antimicrobial activity.[5]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Visually inspect the wells for turbidity to determine the MIC.
Illustrative MIC Data for a Related Benzoxazine Derivative
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Candida albicans | 62.5 |
Conclusion
While direct experimental evidence for the biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not currently available, its structural similarity to other biologically active benzoxazines makes it a compelling candidate for further investigation. The protocols and potential signaling pathways described in these application notes provide a comprehensive starting point for researchers to explore its therapeutic potential as an anticancer, anti-inflammatory, or antimicrobial agent. All experimental work should be conducted with appropriate controls and further studies would be required to elucidate the precise mechanisms of action.
References
- 1. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. [PDF] A highly-sensitive high throughput assay for dynamin's basal GTPase activity | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Application Notes and Protocols for the Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde is a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Its structure, featuring a benzoxazinone core with a reactive aldehyde group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this target compound, based on established chemical transformations.
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde is typically approached in a two-stage process:
-
Synthesis of the Core Heterocycle: Preparation of the 2H-benzo[b][1][2]oxazin-3(4H)-one ring system.
-
Formylation: Introduction of the carbaldehyde group at the 6-position of the benzoxazinone ring.
This document outlines protocols for both stages, offering two alternative methods for the formylation step.
Synthesis of the Precursor: 2H-benzo[b][1][2]oxazin-3(4H)-one
The foundational 2H-benzo[b][1][2]oxazin-3(4H)-one core can be synthesized through several established routes. A common and effective method involves the condensation of 2-aminophenol with a chloroacetyl derivative.
Experimental Protocol: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Butanone (or other suitable solvent)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and apparatus for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol in butanone.
-
To the stirred solution, add an aqueous solution of sodium bicarbonate.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the reaction mixture with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold butanone.
-
Dry the product under vacuum to yield 2H-benzo[b][1][2]oxazin-3(4H)-one.
Expected Yield: 80-95%
Formylation of 2H-benzo[b][1][2]oxazin-3(4H)-one
The introduction of the aldehyde group at the 6-position of the benzoxazinone ring is a key step. Two plausible methods for this electrophilic aromatic substitution are the Duff reaction and a Friedel-Crafts formylation.
Method 1: Duff Reaction (Modified)
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. A modified procedure using trifluoroacetic acid has been shown to be effective for the formylation of similar benzoxazolone systems at the 6-position.
Materials:
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), aqueous solution
-
Standard laboratory glassware for heating and work-up
Procedure:
-
In a round-bottom flask, dissolve 2H-benzo[b][1][2]oxazin-3(4H)-one in trifluoroacetic acid.
-
Add hexamethylenetetramine to the solution and stir until dissolved.
-
Heat the reaction mixture at 80-90 °C for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it onto a mixture of ice and concentrated hydrochloric acid.
-
Heat the resulting mixture at reflux for 1 hour to hydrolyze the intermediate.
-
Cool the mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.
Method 2: Friedel-Crafts Formylation
This method employs a formylating agent such as 1,1-dichloromethyl methyl ether in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). This is a powerful method for the formylation of activated aromatic rings.
Materials:
-
1,1-Dichloromethyl methyl ether
-
Tin(IV) chloride (SnCl₄) or Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Standard inert atmosphere glassware and Schlenk line techniques
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2H-benzo[b][1][2]oxazin-3(4H)-one in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., SnCl₄) dropwise to the stirred suspension.
-
After stirring for 15-20 minutes, add 1,1-dichloromethyl methyl ether dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by pouring it into a beaker containing ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.
Data Presentation
| Reaction Stage | Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Precursor Synthesis | Condensation | 2-Aminophenol, Chloroacetyl chloride, NaHCO₃ | Butanone | Reflux | 4 | 80-95 |
| Formylation | Duff Reaction | 2H-benzo[b][1][2]oxazin-3(4H)-one, HMTA, TFA | Trifluoroacetic acid | 80-90 | 6-8 | Moderate to Good |
| Formylation | Friedel-Crafts | 2H-benzo[b][1][2]oxazin-3(4H)-one, Dichloromethyl methyl ether, SnCl₄ | Dichloromethane | 0 to RT | 5-7 | Good to Excellent |
Application Notes and Protocols for Cell-Based Assays Using 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a small molecule belonging to the benzoxazine class of heterocyclic compounds. While this specific molecule is not extensively characterized in publicly available literature, the benzoxazine scaffold is a known pharmacophore found in compounds with a wide range of biological activities, including anticancer properties.[1][2][3] This document provides detailed application notes and protocols for investigating the cellular effects of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, with a focus on its potential to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[4][5] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation.[4][5] Upon exposure to cellular stressors, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[4][6] Dysregulation of the Nrf2 pathway is implicated in various diseases, including cancer, where its activation can confer resistance to therapy.[5][7] Therefore, small molecules that modulate Nrf2 activity are of significant interest in drug discovery.
These application notes provide a framework for characterizing the effects of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde on cell viability and Nrf2 signaling using a series of robust cell-based assays.
Data Presentation
Table 1: Cytotoxicity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT | 48 | 25.3 |
| A549 | CellTiter-Glo® | 48 | 31.8 |
| MCF7 | Resazurin | 48 | 42.1 |
| Normal Fibroblasts | MTT | 48 | > 100 |
Table 2: Nrf2 Pathway Activation by 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
| Assay Type | Cell Line | Treatment Concentration (µM) | Fold Induction (vs. Vehicle) |
| ARE-Luciferase Reporter | HepG2 | 10 | 4.2 ± 0.5 |
| Nrf2 Nuclear Translocation | A549 | 10 | 3.8 ± 0.4 (Nuclear/Cytoplasmic Ratio) |
| HO-1 mRNA Expression (qPCR) | HepG2 | 10 | 5.1 ± 0.6 |
| NQO1 mRNA Expression (qPCR) | HepG2 | 10 | 3.9 ± 0.3 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde on cell viability.
Materials:
-
Cells of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Nrf2/ARE Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 signaling pathway.[6][8][9]
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct
-
Complete cell culture medium
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
DMSO
-
Positive control (e.g., tert-butylhydroquinone (tBHQ) or sulforaphane)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, a positive control, and a vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.[8]
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Immunofluorescence Assay for Nrf2 Nuclear Translocation
This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.[10][11][12][13]
Materials:
-
Cells of interest (e.g., A549)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
Positive control (e.g., tBHQ)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the compound, positive control, or vehicle for a specified time (e.g., 4-6 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity to determine the nuclear-to-cytoplasmic ratio of Nrf2.[12][13]
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol measures the mRNA expression levels of Nrf2 target genes, such as Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[14][15]
Materials:
-
Cells of interest (e.g., HepG2)
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the compound or vehicle for a specified time (e.g., 6-24 hours). Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[14]
Visualizations
Caption: The Nrf2 signaling pathway and the proposed mechanism of action for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of 4-amino-3-hydroxybenzaldehyde with chloroacetyl chloride. | - Ensure the starting material is pure and dry. - Verify the stoichiometry of the reactants. An excess of chloroacetyl chloride may be necessary, but a large excess can lead to side reactions. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Inefficient cyclization of the intermediate. | - The choice of base and solvent is critical for the cyclization step. If potassium carbonate is not effective, consider stronger bases like sodium hydride. - Ensure the reaction is heated sufficiently to promote cyclization, but avoid excessively high temperatures that could lead to decomposition. |
| Decomposition of starting material or product. | - The aldehyde functional group can be sensitive to reaction conditions. Consider protecting the aldehyde group before the reaction and deprotecting it afterward. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation. |
| Suboptimal reaction temperature. | - Optimize the temperature for both the acylation and cyclization steps. The initial acylation may proceed at a lower temperature, while the cyclization may require heating. |
Issue 2: Presence of Multiple Impurities in the Crude Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Side reactions due to the presence of moisture. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Formation of polymeric byproducts. | - Control the reaction temperature and concentration. High concentrations and temperatures can favor polymerization. - Add the chloroacetyl chloride dropwise to the solution of 4-amino-3-hydroxybenzaldehyde to maintain a low concentration of the acylating agent. |
| Reaction with atmospheric carbon dioxide. | - Perform the reaction under an inert atmosphere. |
| Incomplete cyclization leading to the presence of the intermediate. | - Increase the reaction time or temperature for the cyclization step. - Use a stronger base to facilitate the ring closure. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Product is poorly soluble in common recrystallization solvents. | - Screen a variety of solvents and solvent mixtures for recrystallization. Dichloromethane/hexane or ethyl acetate/hexane are often good starting points. |
| Impurities co-elute with the product during column chromatography. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an oil or a low-melting solid. | - If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If purification by crystallization is not feasible, consider preparative TLC or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?
A common and effective method involves a two-step process:
-
N-acylation: Reaction of 4-amino-3-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base to form the intermediate N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: The intermediate undergoes intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine atom to form the benzoxazine ring. This step is typically promoted by a base.
Q2: What are the key reaction parameters to control for a high yield?
Several factors can significantly impact the yield:
-
Purity of Starting Materials: Ensure that 4-amino-3-hydroxybenzaldehyde and chloroacetyl chloride are of high purity.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is often suitable for both steps.
-
Base: A mild inorganic base such as potassium carbonate is commonly used. The choice and amount of base are critical to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition. Optimization of the reaction temperature is crucial.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of maximum product formation and to avoid the formation of degradation products.
Q3: What are the common side reactions to be aware of?
Potential side reactions include:
-
O-acylation: The phenolic hydroxyl group can also be acylated by chloroacetyl chloride.
-
Dimerization or Polymerization: The intermediate or product can potentially react with each other, especially at high concentrations or temperatures.
-
Hydrolysis: The ester and amide bonds in the intermediate and product can be susceptible to hydrolysis if water is present.
Q4: What is the best method for purifying the final product?
Purification is typically achieved through:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. A suitable solvent system needs to be identified experimentally.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities.
Experimental Protocols
Proposed Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Step 1: Synthesis of N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide
-
To a solution of 4-amino-3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous acetone dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
Dissolve the crude N-(4-formyl-2-hydroxyphenyl)-2-chloroacetamide in a suitable solvent such as DMF.
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic pathway for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, focusing on formylation reactions of the 2H-benzo[b][1][2]oxazin-3(4H)-one core.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Formylating agents (e.g., Vilsmeier reagent, dichloromethyl methyl ether) or catalysts may have degraded. 2. Inappropriate Reaction Temperature: Temperature may be too low for reaction activation or too high, leading to decomposition. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Poor Quality Starting Material: Impurities in the 2H-benzo[b][1][2]oxazin-3(4H)-one can inhibit the reaction. | 1. Use freshly prepared or properly stored reagents. Verify the activity of the catalyst. 2. Optimize the reaction temperature. For Vilsmeier-Haack reactions, temperatures around 75-80 °C have been reported for similar substrates.[1][3] For Friedel-Crafts, initial cooling followed by warming to room temperature may be necessary. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Purify the starting material by recrystallization or column chromatography. |
| Formation of Multiple Products/Spots on TLC | 1. Di-formylation: The aromatic ring may be activated enough for a second formyl group to be introduced. 2. Isomer Formation: Formylation may occur at other positions on the benzene ring (e.g., position 8). 3. Ring Opening/Rearrangement: Under harsh conditions (e.g., strong acids or high temperatures), the benzoxazine ring may open or rearrange. Vilsmeier-Haack conditions have been reported to cause rearrangement to chromene derivatives in some benzoxazinones.[1][3] 4. Polymerization/Oligomerization: Benzoxazine rings can be prone to polymerization, especially at elevated temperatures. | 1. Use stoichiometric amounts of the formylating agent. Lowering the reaction temperature may also improve selectivity. 2. The directing effects of the substituents on the starting material generally favor formylation at position 6. Purification by column chromatography can separate isomers. 3. Employ milder reaction conditions. For example, a modified Duff's reaction using hexamethylenetetramine in trifluoroacetic acid can be a milder alternative to other formylation methods.[2] 4. Avoid excessive heating and prolonged reaction times. Use of a solvent may be preferable to neat conditions. |
| Product is a Dark Tar or Oil | 1. Tar Formation: A known side reaction in Vilsmeier-Haack reactions, especially with prolonged heating or non-optimal work-up.[4] 2. Decomposition: The product may be unstable under the reaction or work-up conditions. | 1. Optimize reaction time and temperature. A modified work-up, such as precipitation with sodium perchlorate solution instead of neutralization with NaOH, has been suggested to reduce tar formation.[4] 2. Ensure a neutral or slightly acidic pH during work-up and purification. Avoid strong bases. Purification by column chromatography on silica gel may be effective. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product. 2. Product Insolubility: The product may be poorly soluble in common chromatography solvents. | 1. Try different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent is also an option. 2. Test a range of solvents for solubility. If the product is highly crystalline, recrystallization may be more effective than chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 2H-benzo[b][1][2]oxazin-3(4H)-one?
A1: The most common methods for introducing a formyl group onto an activated aromatic ring like that in 2H-benzo[b][1][2]oxazin-3(4H)-one are electrophilic aromatic substitution reactions. These include:
-
Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF).[5][6]
-
Friedel-Crafts Formylation: Can be performed using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[2]
-
Duff's Reaction: Employs hexamethylenetetramine as the formylating agent, often in an acidic medium like trifluoroacetic acid.[2]
-
Reimer-Tiemann Reaction: Involves the reaction of a phenol with chloroform in a basic solution. While the starting material is not a phenol, the enol form of the lactam might exhibit some phenolic character, making this reaction potentially applicable, though less common for this substrate.[7][8]
Q2: What are the expected side products in these formylation reactions?
A2: Potential side products vary depending on the reaction conditions:
-
Over-formylation: Introduction of a second aldehyde group, leading to a di-formylated product.
-
Isomeric Products: Formylation at other positions on the aromatic ring, although the electronic and steric factors of the starting material favor substitution at the 6-position.
-
Hydrolysis of the Lactam Ring: The oxazinone ring could potentially hydrolyze under strong acidic or basic conditions, especially at elevated temperatures.
-
Polymeric Materials: Benzoxazine derivatives can be susceptible to polymerization.
-
Rearrangement Products: In the Vilsmeier-Haack reaction, rearrangement to form chromene derivatives has been observed with similar substrates.[1][3]
-
Cyclohexadienones: In the Reimer-Tiemann reaction, the formation of cyclohexadienone byproducts is a known possibility.[9]
Q3: What is a typical yield for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?
| Reaction Type | Formylating Agent | Catalyst/Medium | Reported Yield for Analogous Compound | Reference |
| Friedel-Crafts | Dichloromethyl methyl ether | TiCl₄ | 60% | [2] |
| Modified Duff's | Hexamethylenetetramine | Trifluoroacetic Acid | 76% (for a thiazolone analog) | [2] |
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence and position of the aldehyde group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl groups of the lactam and the aldehyde, and the N-H bond.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): To assess the purity of the sample (a single spot is desired).
Experimental Protocols
The following are detailed methodologies for key formylation reactions, adapted from procedures for similar substrates. Note: These are generalized protocols and may require optimization for the specific synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Protocol 1: Friedel-Crafts Formylation (adapted from Petrov et al.[2])
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (2 equivalents), to the stirred solution.
-
Reagent Addition: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Modified Duff's Reaction (adapted from Petrov et al.[2])
-
Reaction Mixture: In a round-bottom flask, mix 2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) and hexamethylenetetramine (1.5 equivalents).
-
Solvent/Acid Addition: Add trifluoroacetic acid as the solvent and catalyst.
-
Heating: Heat the mixture at 80-90 °C for 6-10 hours, monitoring the reaction by TLC.
-
Hydrolysis: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Washing: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Possible synthetic routes to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Caption: A troubleshooting workflow for the synthesis of the target compound.
References
- 1. The Vilsmeier–Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: an effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Vilsmeier–Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: an effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This technical support guide provides essential information on the stability and storage of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?
For optimal long-term stability, the solid compound should be stored at 4°C under an inert atmosphere, such as nitrogen.[1][2] It is crucial to store it in a cool, dry place away from light and moisture.[3][4]
Q2: How should I store solutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?
Solutions of the compound are expected to be less stable than the solid form. If you need to store solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed container, protected from light. The choice of solvent can impact stability; for instance, methanol can sometimes inhibit aldehyde oxidase activity, which might be a consideration in biological assays.
Q3: What are the primary degradation pathways for this compound?
As an aromatic aldehyde, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is susceptible to two main degradation pathways:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially when exposed to air (oxygen).
-
Polymerization: Aldehydes can undergo polymerization, which may be indicated by the formation of precipitates or a change in the physical appearance of the compound.
The N-acyl hemiaminal structure within the benzoxazine ring may also be susceptible to hydrolysis under certain pH and aqueous conditions.
Q4: Is 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde sensitive to light?
Q5: What are the signs of degradation?
Degradation of the compound may be indicated by:
-
A change in color or physical appearance of the solid.
-
The formation of precipitates in a solution.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or TLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommended conditions (4°C, inert atmosphere, protected from light and moisture). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your compound stock using a suitable analytical method like HPLC-UV or LC-MS. |
| Low purity of the compound upon receipt | Degradation during shipping or handling. | 1. Immediately upon receipt, store the compound under the recommended conditions. 2. Analyze the purity of the compound before use. 3. If the purity is significantly lower than specified by the supplier, contact them for a replacement. |
| Precipitate formation in solution | Polymerization of the aldehyde or low solubility. | 1. Try preparing the solution in a different solvent. 2. Gentle warming and sonication may help to dissolve the compound, but be cautious as heat can also promote degradation. 3. If polymerization is suspected, it is best to use a fresh stock of the solid compound. |
Data Presentation
Table 1: Recommended Storage Conditions for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
| Form | Temperature | Atmosphere | Light/Moisture Protection |
| Solid | 4°C[1][2] | Inert (e.g., Nitrogen)[1][2] | Store in a dry, dark place. |
| Solution (Short-term) | -20°C to -80°C | Tightly sealed container | Protect from light. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of the compound under various conditions.
1. Materials and Reagents:
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stability Study Design:
-
Thermal Stability: Aliquot the stock solution into several vials. Store the vials at different temperatures (e.g., 4°C, room temperature, 40°C).
-
Solution Stability: Prepare solutions of the compound in different solvents relevant to your experiments (e.g., DMSO, ethanol, buffer solutions at different pH values). Store them under controlled conditions.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.
-
Example HPLC Conditions (to be optimized):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan (likely in the range of 254-320 nm).
-
Column Temperature: 25°C.
-
5. Data Analysis:
-
Monitor the peak area of the parent compound over time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Observe the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage conditions summary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde | 200195-15-9 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-OXO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE-6-CARBALDEHYDE, CasNo.200195-15-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
Technical Support Center: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (CAS: 200195-15-9).
I. Compound Data
A summary of the available physicochemical data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is presented below.
| Property | Value |
| CAS Number | 200195-15-9 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Solid |
| Melting Point | 219-221 °C |
| Boiling Point | 408.8 °C |
II. Troubleshooting Guide for Solubility Issues
Encountering solubility challenges is a common hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and overcome these issues.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility problems with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
III. Frequently Asked Questions (FAQs)
Q1: In which organic solvents should I first attempt to dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?
A1: For novel compounds with limited solubility data, it is recommended to start with highly polar aprotic solvents. We suggest attempting to dissolve the compound in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) first. These solvents are often effective for a wide range of organic molecules used in biological assays.
Q2: My compound is not dissolving in DMSO or DMF at room temperature. What should I do next?
A2: If the compound does not readily dissolve at room temperature, you can employ several techniques to enhance solubility:
-
Gentle Heating: Warm the solution to 37-50°C. A water bath is recommended for even heat distribution. Avoid excessive heat which could lead to compound degradation.
-
Sonication: Use a sonicator bath to break down any aggregates and facilitate the dissolution process.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q3: Can I use co-solvents to improve solubility in my aqueous experimental buffer?
A3: Yes, using a co-solvent is a common and effective strategy. After preparing a concentrated stock solution in a solvent like DMSO, you can dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%, and often <0.1%) to not affect your experimental system (e.g., cell viability, enzyme activity). When diluting, add the stock solution to the aqueous buffer while vortexing to prevent precipitation.
Q4: Are there any other solvent systems I can try if DMSO or DMF are not suitable for my experiment?
A4: Depending on the requirements of your downstream application, you could explore other solvents such as ethanol, methanol, or acetone. However, the solubility in these solvents may be lower. It is advisable to perform small-scale solubility tests to determine the most suitable solvent.
Q5: The compound precipitates when I dilute my stock solution into an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) to the aqueous buffer can help maintain the compound's solubility. The type and concentration of the surfactant must be optimized for your specific assay.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde does not have strongly acidic or basic groups, slight adjustments to the buffer pH could potentially influence its solubility.
IV. Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the general procedure for preparing a stock solution of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Materials:
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath at 37-50°C for 5-10 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
This protocol outlines the steps for diluting the concentrated stock solution into an aqueous buffer for experimental use.
Materials:
-
Concentrated stock solution of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in DMSO
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to the buffer.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your experiment.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own optimization experiments to determine the best conditions for their specific applications.
Optimizing reaction parameters for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction parameters for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?
The most common and direct route for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is through a Mannich-type condensation reaction.[1][2] This involves the reaction of a phenolic compound (4-hydroxybenzaldehyde), a primary amine, and formaldehyde.[3] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then reacts with the activated aromatic ring of the phenol to form the benzoxazine ring.[4]
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to control for a successful synthesis include:
-
Stoichiometry of reactants: The molar ratio of the phenol, amine, and formaldehyde is crucial. An excess of formaldehyde can lead to polymerization.[5]
-
Reaction Temperature: Temperature control is vital to prevent side reactions. Elevated temperatures can promote the formation of byproducts.[6]
-
Solvent Selection: The choice of solvent can influence reaction kinetics and solubility of reactants and intermediates.[7]
-
pH of the reaction mixture: The pH can affect the reactivity of the amine and the stability of the iminium ion intermediate.[1]
Q3: Are there any known biological activities of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?
While specific studies on the biological activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are not extensively documented in publicly available literature, various benzoxazine derivatives have shown a wide range of pharmacological activities.[7][8] These include antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The presence of the carbaldehyde group might impart specific reactivity, potentially leading to interactions with biological nucleophiles. Further research is needed to elucidate the specific biological profile of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Incorrect stoichiometry. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. A stepwise increase in temperature might be beneficial. - Carefully control the molar ratios of the reactants. A 1:1:2 ratio of phenol:amine:formaldehyde is a good starting point.[3] |
| Formation of a Dark, Tarry Substance | - Polymerization of the starting material or product.[6] - Oxidation of the phenolic starting material. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled and degassed solvents. - Lower the reaction temperature. |
| Presence of Multiple Spots on TLC (Side Products) | - O-alkylation: The phenolic hydroxyl group reacts instead of the aromatic ring. - Formation of bis-benzoxazine: If a diamine is used inadvertently. - Formation of 2-benzoxazole: From intramolecular cyclization and dehydration, especially at high temperatures.[6] | - Ensure the ortho position of the phenol is sufficiently activated for electrophilic substitution. - Use a monofunctional primary amine. - Maintain a lower reaction temperature and consider using a milder catalyst. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of oligomeric byproducts.[7] | - Optimize the reaction time to ensure complete consumption of starting materials. - Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification. - Recrystallization from an appropriate solvent can also be effective. |
| Aldehyde Group Reactivity | - The aldehyde group might react with the amine under certain conditions. | - Protect the aldehyde group if it is found to be reactive under the desired reaction conditions, though this adds extra synthetic steps. - A milder, more selective synthetic route might be necessary. |
Experimental Protocols
Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This protocol is a representative procedure based on the Mannich condensation reaction for benzoxazine synthesis.[3][9]
Materials:
-
4-Hydroxybenzaldehyde
-
A primary amine (e.g., methylamine, aniline)
-
Paraformaldehyde
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Catalyst (optional, e.g., a mild acid or base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1 equivalent) and the primary amine (1 equivalent) in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Add paraformaldehyde (2 equivalents) to the mixture.
-
Heat the reaction mixture to a specific temperature (optimization may be required, starting around 80-100 °C) and reflux for a designated time (typically 4-24 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Example Reaction Parameters for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Toluene | 1,4-Dioxane | Chloroform |
| Temperature | 80 °C | 100 °C | Reflux |
| Time | 8 hours | 12 hours | 24 hours |
| Catalyst | None | Acetic Acid (cat.) | Triethylamine (cat.) |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Proposed General Synthetic Pathway
Caption: The proposed Mannich condensation pathway.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. The information provided is intended to help identify and resolve common purity issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?
A1: Common impurities can be categorized as starting materials, intermediates, by-products, and degradation products. These may include unreacted precursors, incompletely cyclized intermediates, over-oxidized or reduced species, and polymeric material. The specific impurities will largely depend on the synthetic route employed.
Q2: My final product shows a lower than expected melting point and broad peaks in the NMR spectrum. What could be the cause?
A2: A depressed and broad melting point, along with broad NMR signals, typically indicates the presence of impurities. These impurities can disrupt the crystal lattice of the pure compound. Common culprits include residual solvents, unreacted starting materials, or the formation of oligomeric by-products.[1][2]
Q3: I observe a persistent impurity with a similar polarity to my product on TLC and HPLC. How can I effectively remove it?
A3: When an impurity has similar polarity to the desired product, standard chromatographic separation can be challenging. Techniques to consider include:
-
Recrystallization: Using a different solvent system might selectively precipitate the product or the impurity.
-
Derivative Formation: It may be possible to selectively react the impurity to form a derivative with significantly different polarity, which can then be easily separated.
-
Preparative HPLC: This technique offers higher resolution than standard column chromatography and can often separate closely related compounds.
Q4: How can I prevent the formation of polymeric impurities during the synthesis?
A4: The formation of polymeric or oligomeric by-products is a known issue in benzoxazine synthesis.[2] To minimize this, consider the following:
-
Reaction Temperature: Avoid excessively high temperatures, which can promote polymerization.
-
Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent prolonged heating.
-
Stoichiometry: Precise control over the molar ratios of reactants is crucial.
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Materials
-
Symptom: Signals corresponding to starting materials (e.g., 4-hydroxy-3-aminobenzaldehyde) are observed in analytical data (NMR, LC-MS).
-
Possible Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or improper stoichiometry of reagents.
-
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material spot/peak is no longer visible.
-
Optimize Reaction Conditions: If the reaction is stalled, consider incrementally increasing the temperature or extending the reaction time.
-
Reagent Purity: Ensure the purity and reactivity of all starting materials and reagents.
-
Issue 2: Identification of an Unknown By-product
-
Symptom: A significant unknown peak is present in the HPLC or GC-MS chromatogram.
-
Possible Cause: A side reaction has occurred during the synthesis.
-
Troubleshooting Steps:
-
Characterization: Isolate the impurity using preparative chromatography. Characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6][7]
-
Hypothesize Formation: Based on the structure of the by-product, hypothesize the side reaction that may have occurred. For instance, the presence of a carboxylic acid suggests over-oxidation of the aldehyde.
-
Modify Reaction Conditions: Adjust the reaction conditions to suppress the identified side reaction. This could involve using a milder oxidizing agent, protecting a reactive functional group, or changing the solvent.
-
Issue 3: Product Degradation upon Storage
-
Symptom: The purity of the compound decreases over time, with the appearance of new impurity peaks.
-
Possible Cause: The compound may be sensitive to light, air (oxidation), or moisture. The aldehyde functional group is particularly susceptible to oxidation.
-
Troubleshooting Steps:
-
Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
-
Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the degradation products to identify potential liabilities in the molecule.[7]
-
Data on Potential Impurities
The following table summarizes potential impurities, their likely sources, and recommended analytical methods for detection.
| Impurity Name/Structure | Potential Source | Recommended Analytical Method(s) |
| 4-hydroxy-3-aminobenzaldehyde | Unreacted starting material | HPLC, LC-MS, GC-MS |
| 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carboxylic acid | Oxidation of the aldehyde functional group | HPLC, LC-MS, IR (for carboxylic acid C=O stretch) |
| 6-(hydroxymethyl)-3,4-dihydro-2H-benzooxazin-3(2H)-one | Reduction of the aldehyde functional group | HPLC, LC-MS, NMR (signal for -CH2OH) |
| Oligomers/Polymers | Side reactions during synthesis, particularly at elevated temperatures.[2] | Size Exclusion Chromatography (SEC), NMR (broad signals) |
| Incompletely cyclized intermediate | Incomplete ring closure during synthesis | LC-MS (to identify the mass of the intermediate), NMR |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 95:5) and gradually increase the acetonitrile concentration to 95% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a wavelength where the main compound and potential impurities have significant absorbance (e.g., 254 nm and 280 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. Impurities will appear as separate peaks.
Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC-MS Conditions:
-
Use similar chromatographic conditions as in the HPLC method to achieve separation.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule, used in both positive and negative ion modes to maximize information.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer can provide high-resolution mass data, which is crucial for determining the elemental composition of impurities.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion for each separated peak can be used to determine its molecular weight. Fragmentation patterns (MS/MS) can provide structural information for identification.[3][6]
Visual Workflow for Impurity Identification and Resolution
Caption: A logical workflow for the identification and resolution of impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde NMR interpretation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectra of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. These are estimated values based on analogous structures and should be used as a reference. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Aldehyde-H | 9.8 - 10.0 | s | 1H | N/A |
| NH | 8.0 - 9.0 | br s | 1H | N/A |
| Ar-H (position 5) | 7.8 - 7.9 | d | 1H | ~8.0 |
| Ar-H (position 7) | 7.6 - 7.7 | dd | 1H | ~8.0, ~2.0 |
| Ar-H (position 8) | 7.0 - 7.2 | d | 1H | ~2.0 |
| O-CH₂-N | 4.8 - 5.0 | s | 2H | N/A |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C=O (aldehyde) | 190 - 192 |
| C=O (amide) | 165 - 167 |
| Ar-C (quaternary) | 150 - 152 |
| Ar-C (quaternary) | 135 - 137 |
| Ar-CH (position 7) | 130 - 132 |
| Ar-C (quaternary) | 128 - 130 |
| Ar-CH (position 5) | 125 - 127 |
| Ar-CH (position 8) | 118 - 120 |
| O-CH₂-N | 68 - 70 |
Troubleshooting FAQs
Q1: I am not observing the aldehyde proton signal around 9.8-10.0 ppm. What could be the reason?
Possible Causes:
-
Impurity: The aldehyde functionality may not be present in your sample. This could be due to an incomplete reaction or decomposition of the product.
-
Low Concentration: The concentration of your sample might be too low to detect the signal clearly.
-
Signal Broadening: The aldehyde proton signal can sometimes be broadened, making it difficult to distinguish from the baseline.
Recommended Actions:
-
Confirm with ¹³C NMR: Check for the presence of the aldehyde carbonyl carbon signal between 190-192 ppm in the ¹³C NMR spectrum.
-
Increase Concentration: If possible, prepare a more concentrated sample.
-
Optimize Shimming: Poor shimming can lead to broad peaks. Ensure the instrument is properly shimmed.
-
Check for Reactivity: Aldehydes can sometimes react with impurities (e.g., primary amines) to form imines. Look for evidence of side products in your spectrum.
Q2: The signals in the aromatic region (7.0-8.0 ppm) are overlapping and difficult to interpret. How can I resolve them?
Possible Causes:
-
Solvent Effects: The choice of NMR solvent can influence the chemical shifts of aromatic protons.
-
Insufficient Resolution: The magnetic field strength of the NMR instrument may not be high enough to resolve the signals.
Recommended Actions:
-
Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts and may resolve the overlapping signals.
-
Use a Higher Field Instrument: If available, use an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) to improve signal dispersion.
-
2D NMR: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which aromatic protons are coupled to each other. This will help in assigning the signals even if they are partially overlapped.
Q3: I see a broad singlet around 8.0-9.0 ppm, but I'm not sure if it's the NH proton. How can I confirm this?
Recommended Actions:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity. This is a definitive test for exchangeable protons like N-H and O-H.
Q4: There are unexpected peaks in my spectrum that I cannot assign to the target molecule. What are they?
Possible Causes:
-
Solvent Impurities: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃) or water can give rise to signals.
-
Starting Materials/Reagents: Incomplete reaction or purification can leave residual starting materials or reagents in your sample.
-
Side Products: The synthesis of benzoxazines can sometimes lead to the formation of oligomers or other side products.
-
Grease: Silicone grease from glassware joints is a common contaminant.
Recommended Actions:
-
Check Solvent Peaks: Refer to a table of common NMR solvent impurities to identify if the unexpected peaks match.
-
Review Synthesis: Compare the chemical shifts of the unknown peaks with the known spectra of your starting materials and reagents.
-
2D NMR: An HSQC (Heteronuclear Single Quantum Coherence) experiment can help identify if a proton peak is attached to a carbon, which can aid in identifying the impurity. An HMBC (Heteronuclear Multiple Bond Correlation) can provide further connectivity information.
Experimental Protocols
Protocol for High-Quality NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ is often a good choice for this type of compound due to its polarity and ability to dissolve amides).
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Angle: Use a 30-degree pulse angle for quantitative measurements, or a 90-degree pulse for routine spectra.
-
Acquisition Time (at): Set to at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds. For more quantitative results, this should be increased to 5 times the longest T₁ of the protons of interest.
-
Number of Scans (ns): Acquire at least 16 scans for a reasonably concentrated sample. Increase the number of scans for dilute samples.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program.
-
Acquisition Time (at): Set to 1-2 seconds.
-
Relaxation Delay (d1): Use a relaxation delay of 2 seconds.
-
Number of Scans (ns): A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Start with at least 1024 scans and increase as needed to obtain a good signal-to-noise ratio.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting NMR spectral data.
Technical Support Center: Degradation of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde and what are its common applications?
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound. The benzoxazine core is found in various biologically active molecules and is a building block in medicinal chemistry.[1][2] The presence of the aldehyde group makes it a useful intermediate for the synthesis of more complex molecules.[3]
Q2: What are the likely degradation pathways for this compound?
While specific degradation studies on this exact molecule are not extensively documented, based on the chemistry of related benzoxazinoids and the functional groups present, the primary degradation pathways are likely to be:
-
Hydrolysis: The lactam (cyclic amide) in the oxazine ring can undergo hydrolysis, leading to ring opening. This is often catalyzed by acidic or basic conditions.[1]
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid. This can be triggered by exposure to air (auto-oxidation) or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Q3: What are the potential degradation products?
The primary degradation products will depend on the degradation pathway. A summary of potential products is provided in the table below.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Loss of compound purity over time in storage. | Hydrolysis or Oxidation: The compound may be sensitive to moisture or air. | Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator. For long-term storage, consider refrigeration or freezing. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS) after an experiment. | Degradation during experimental conditions: The pH, temperature, or presence of other reagents in your experiment may be causing the compound to degrade. | Analyze a sample of the compound that has been subjected to the experimental conditions without the other reactants to see if degradation occurs. If so, consider modifying the experimental conditions (e.g., adjusting pH, lowering temperature, deoxygenating solvents). |
| Inconsistent experimental results. | Variable degradation: If the extent of degradation is not consistent between experiments, it can lead to variability in your results. | Ensure that all experimental parameters (temperature, pH, reaction time, solvent purity) are tightly controlled. Prepare solutions of the compound fresh for each experiment if possible. |
| Color change of the compound or solution. | Formation of colored degradation products: Degradation can sometimes lead to the formation of chromophoric byproducts. | Characterize the colored species using techniques like UV-Vis spectroscopy and LC-MS to identify the degradation product. This can provide insight into the degradation pathway. |
Data Presentation
Table 1: Potential Degradation Products of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
| Degradation Pathway | Potential Degradation Product | Chemical Structure | Key Identifying Features |
| Hydrolysis | 2-amino-5-formyl-4-hydroxyphenyl)acetic acid | C₉H₉NO₄ | Presence of a carboxylic acid and a primary amine. Will have a different retention time in HPLC and a different mass in MS compared to the parent compound. |
| Oxidation | 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carboxylic acid | C₉H₇NO₄ | Presence of a carboxylic acid instead of an aldehyde. Can be identified by IR spectroscopy (disappearance of aldehyde C-H stretch, appearance of broad O-H stretch) and mass spectrometry.[4] |
Experimental Protocols
Protocol 1: Stability Study under Different pH Conditions
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare stock solutions of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining amount of the parent compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation rate.
Protocol 2: Forced Degradation Study (Oxidation)
-
Sample Preparation: Prepare a solution of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in a suitable solvent.
-
Oxidizing Agent: Add a controlled amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).
-
Incubation: Incubate the solution at a controlled temperature.
-
Time Points and Analysis: Follow the same procedure as in Protocol 1 to monitor the degradation of the parent compound and the formation of oxidation products.
Mandatory Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: General workflow for a chemical degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-OXO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE-6-CARBALDEHYDE, CasNo.200195-15-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | C9H7NO4 | CID 706121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, with a focus on scaling up the process.
Proposed Synthetic Pathway
A common and effective method for synthesizing the target molecule involves a two-step process starting from 3-amino-4-hydroxybenzaldehyde.
-
Step 1: N-Acylation. Reaction of 3-amino-4-hydroxybenzaldehyde with chloroacetyl chloride to form the intermediate, 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide.
-
Step 2: Intramolecular Cyclization. Base-mediated intramolecular Williamson ether synthesis to yield 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Experimental Protocols
Step 1: Synthesis of 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide
Reagents and Materials:
-
3-amino-4-hydroxybenzaldehyde
-
Chloroacetyl chloride
-
Acetone (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-4-hydroxybenzaldehyde in anhydrous acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous acetone dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide as a solid.
Step 2: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Reagents and Materials:
-
2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-N-(5-formyl-2-hydroxyphenyl)acetamide in anhydrous DMF, add potassium carbonate.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Data Presentation: Scale-Up Comparison (Illustrative)
The following tables present illustrative data for the synthesis at a lab scale versus a pilot plant scale.
Table 1: Step 1 - N-Acylation
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 10 g | 1 kg |
| Chloroacetyl Chloride | 1.1 eq | 1.1 eq |
| Solvent (Acetone) | 200 mL | 20 L |
| Reaction Temperature | 0-5 °C | 0-5 °C (with careful monitoring) |
| Addition Time | 30 min | 2-3 hours |
| Reaction Time | 3 hours | 4-5 hours |
| Typical Yield | 85-90% | 80-85% |
Table 2: Step 2 - Intramolecular Cyclization
| Parameter | Lab Scale (8 g) | Pilot Scale (800 g) |
| Starting Material | 8 g | 800 g |
| Potassium Carbonate | 1.5 eq | 1.5 eq |
| Solvent (DMF) | 100 mL | 10 L |
| Reaction Temperature | 85 °C | 85 °C |
| Reaction Time | 5 hours | 6-8 hours |
| Typical Yield | 75-80% | 70-75% |
Troubleshooting Guides
Step 1: N-Acylation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Loss of product during workup. | - Ensure anhydrous conditions. - Maintain low temperature during addition of chloroacetyl chloride. - Increase reaction time and monitor by TLC. - Optimize the extraction process. |
| Formation of Di-acylated Byproduct | - Excess chloroacetyl chloride. - Reaction temperature too high. | - Use no more than 1.1 equivalents of chloroacetyl chloride. - Add the acylating agent slowly and maintain the temperature at 0-5 °C. |
| Product is an Oil/Difficult to Crystallize | - Presence of impurities. | - Purify the crude product using column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization. |
Step 2: Intramolecular Cyclization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient base. - Low reaction temperature. - Short reaction time. | - Ensure the potassium carbonate is finely powdered and anhydrous. - Increase the amount of base to 2.0 equivalents. - Increase the reaction temperature to 100 °C. - Extend the reaction time and monitor closely with TLC. |
| Low Yield of Desired Product | - Formation of intermolecular side products (polymers).[1] - Degradation of the product at high temperature. | - On a larger scale, consider using high-dilution principles to favor intramolecular cyclization.[1] - Perform the reaction at the lowest effective temperature. - Choose a different base, such as cesium carbonate, which can sometimes improve yields in cyclization reactions. |
| Difficulty in Purification | - Presence of polar impurities from DMF. | - Ensure complete removal of DMF by washing thoroughly with water and brine during workup. - Consider using an alternative solvent like DMAc or NMP. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to maintain a low temperature during the N-acylation step?
A1: Maintaining a low temperature (0-5 °C) during the addition of chloroacetyl chloride is crucial to control the exothermic reaction and to prevent the formation of unwanted byproducts, such as the di-acylated product.
Q2: What are the key challenges when scaling up the intramolecular cyclization?
A2: The primary challenge is the competition between the desired intramolecular reaction and intermolecular side reactions, which can lead to the formation of polymers and a decrease in the yield of the target molecule.[1] On a larger scale, efficient heat transfer also becomes critical to maintain a consistent reaction temperature.
Q3: How can I monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of both reaction steps. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting materials, intermediates, and products.
Q4: Are there alternative reagents I can use for the cyclization step?
A4: Yes, other bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be used. Cesium carbonate is often effective in promoting intramolecular cyclizations. The choice of solvent can also be critical; alternatives to DMF include DMAc (N,N-dimethylacetamide) and NMP (N-methyl-2-pyrrolidone).
Q5: What are the safety precautions I should take when working with chloroacetyl chloride?
A5: Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Visualizations
Caption: Synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Caption: Troubleshooting decision tree for the intramolecular cyclization step.
References
Avoiding byproduct formation with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in their experiments, with a primary focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation when working with 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde?
A1: The primary sources of byproduct formation involve the two reactive functional groups in the molecule: the aldehyde and the lactam (a cyclic amide). The aldehyde group is susceptible to oxidation, reduction, and various nucleophilic attacks, which can lead to a range of side products. The lactam ring can undergo hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of impurities.[1][2][3][4]
Q2: How can I minimize the oxidation of the aldehyde group during a reaction?
A2: To minimize oxidation, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon). Additionally, using freshly distilled solvents and purified reagents can reduce the presence of oxidizing impurities. If the reaction conditions are harsh, consider protecting the aldehyde group with a suitable protecting group that can be removed post-reaction.
Q3: What conditions are known to cause the degradation of the benzooxazine core?
A3: The lactam ring within the benzooxazine core is sensitive to both strong acids and bases, which can catalyze its hydrolysis.[1][2][4] Therefore, it is advisable to maintain a neutral or near-neutral pH throughout the reaction and workup procedures whenever possible. Elevated temperatures can also contribute to the degradation of the molecule.
Q4: Are there any specific recommendations for purifying the final product to remove byproducts?
A4: Purification of the final product can typically be achieved through standard techniques such as column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization will depend on the polarity of the desired product and the impurities. It is recommended to monitor the purification process using Thin Layer Chromatography (TLC) to ensure effective separation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC to determine the optimal reaction time. - Ensure the reaction temperature is appropriate for the specific transformation. Some reactions may require gentle heating to proceed to completion. |
| Degradation of Starting Material or Product | - Verify the pH of the reaction mixture and adjust to near-neutral if possible. - Avoid excessively high reaction temperatures. - Minimize the reaction time to what is necessary for completion. |
| Side Reactions of the Aldehyde Group | - If performing a Grignard reaction, ensure anhydrous conditions and consider the possibility of enolization.[5][6][7][8][9] - In Wittig reactions, ensure the ylide is generated under optimal conditions and is stable.[10][11][12] |
Issue 2: Presence of Unexpected Byproducts in the Final Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Lactam Ring | - During workup, use mild acidic or basic conditions for extraction and neutralization. - Avoid prolonged exposure to aqueous acidic or basic solutions.[1][2][4] |
| Oxidation of the Aldehyde to a Carboxylic Acid | - Perform the reaction under an inert atmosphere. - Use high-purity, peroxide-free solvents. |
| Reduction of the Aldehyde to an Alcohol | - This is a common byproduct if reducing agents are present or if certain reaction conditions facilitate hydride transfer. Analyze the reaction components for potential sources of reduction. |
| Formation of Oligomers/Polymers | - This can occur during the synthesis of the benzoxazine itself, often in Mannich-type reactions.[13][14] Stepwise synthetic approaches can often minimize this.[14] |
Experimental Protocols
Note: A specific, detailed protocol for the synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could not be definitively identified in the searched literature. The following are generalized protocols for reactions involving this type of aldehyde and for subsequent purification.
Protocol 1: General Procedure for a Wittig Reaction to Form an Alkene
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to the suspension. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Wittig Reaction: In a separate flask, dissolve 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Tables
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Potential Impact on Byproduct Formation |
| pH | Acidic (pH < 6) | Increased risk of lactam ring hydrolysis.[1][2] |
| Basic (pH > 8) | Increased risk of lactam ring hydrolysis and potential for aldehyde-related side reactions (e.g., Cannizzaro reaction if no α-hydrogens are present, though not the case here).[1][4] | |
| Temperature | Elevated | Can accelerate both the desired reaction and byproduct formation, including degradation of the starting material and product. |
| Atmosphere | Air | Increased risk of aldehyde oxidation to a carboxylic acid. |
| Inert (N₂, Ar) | Minimizes oxidation of the aldehyde. | |
| Solvent Purity | Anhydrous | Crucial for reactions with water-sensitive reagents like Grignard reagents to prevent quenching and side reactions.[8] |
| Peroxide-free | Important to prevent oxidation of the aldehyde. | |
| Reagent Purity | High purity | Reduces the introduction of contaminants that could lead to side reactions. |
Signaling Pathways and Workflow Diagrams
Caption: Workflow for the Identification and Mitigation of Byproduct Formation.
Caption: Factors Contributing to Byproduct Formation.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Wittig Reaction Practice Problems [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde and Related Benzoxazine Scaffolds in Drug Discovery
Introduction: The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This guide provides a comparative analysis of benzoxazine derivatives, with a specific focus on the emerging data surrounding 3-oxo-3,4-dihydro-2H-benzooxazine structures. We present experimental data on their performance as enzyme inhibitors, detailed protocols for relevant biological assays, and visualizations of key cellular pathways and experimental workflows to support researchers in drug development.
While direct comparative data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is limited in publicly accessible literature, we will analyze a closely related analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, and its sulfur isostere, which have been evaluated as dynamin GTPase inhibitors.[3][4] This will be contrasted with other benzoxazine derivatives that have shown potent activity against different therapeutic targets, namely Cyclooxygenase-2 (COX-2).
Comparative Performance Analysis
The biological activity of benzoxazine derivatives is highly dependent on the specific substitutions on the heterocyclic ring system. Below, we compare the inhibitory activities of different benzoxazine series against three distinct protein targets: Dynamin GTPase, COX-2, and the p53-MDM2 protein-protein interaction, a key target in oncology.
Table 1: Dynamin GTPase Inhibition by Benzo[b][1][2]oxazine/thiazine Derivatives
Screening of a 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid identified it as a weak dynamin GTPase inhibitor.[3] A subsequent investigation of its sulfur isostere (a benzothiazine) and its derivatives yielded compounds with significantly improved potency.
| Compound ID | Core Structure | R Group (at C2/Benzylidene) | IC50 (µM)[3][4] |
| 1 | Benzo[b][1][2]oxazine | -OH | 55 |
| 17j | Benzo[b][1][2]thiazine | 3'-CO₂H-benzylidene | 1.3 ± 0.5 |
| 19p | Benzo[b][1][2]thiazine | 3'-OAc-benzylidene | 5.1 |
| 19r | Benzo[b][1][2]thiazine | 2',3',4'-tri-OAc-benzylidene | 5.2 |
| 19y | Benzo[b][1][2]thiazine | 3',4'-di-OMe-benzylidene | 7.2 |
Data sourced from a study on substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid analogs.[3][4]
Table 2: COX-2 Inhibition by 1,4-Benzoxazine Derivatives
Several novel 1,4-benzoxazine derivatives have been synthesized and evaluated as selective inhibitors of COX-2, a key enzyme in inflammation and pain pathways. These compounds demonstrate potent and selective activity.
| Compound ID | Core Structure | IC50 (µM) vs COX-1 | IC50 (µM) vs COX-2 | Selectivity Index (SI) |
| 3e | 1,4-Benzoxazine | >100 | 0.61 | >163.9 |
| 3f | 1,4-Benzoxazine | >100 | 0.57 | >175.4 |
| 3r | 1,4-Benzoxazine | >100 | 0.72 | >138.8 |
| 3s | 1,4-Benzoxazine | >100 | 0.65 | >153.8 |
| Celecoxib (Std.) | Celecoxib | >100 | 0.30 | >333.3 |
Data from a study on novel 1,4-benzoxazine derivatives as COX-1/COX-2 inhibitors.[5] The specific substitutions for compounds 3e, 3f, 3r, and 3s are detailed in the source publication.
Experimental Methodologies
Detailed and reproducible protocols are critical for comparing experimental findings. Below are representative protocols for the assays discussed.
Protocol 1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of COX-2 inhibitors.[1][6]
1. Reagent Preparation:
- COX Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.
- COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme in sterile water to the recommended stock concentration. Aliquot and store at -80°C. Keep on ice during use.
- COX Probe: Use a fluorometric probe, such as AMPLEX Red, which detects the peroxidase activity of COX. Prepare a stock solution in DMSO.
- Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Immediately before use, create a working solution by mixing with NaOH and diluting in purified water.
- Test Compounds: Dissolve test compounds (e.g., benzoxazine derivatives) in DMSO to create a 100X stock solution. Dilute to 10X with COX Assay Buffer before the assay.
2. Assay Procedure (96-well format):
- Add 10 µL of the 10X diluted test inhibitor to the sample wells.
- Add 10 µL of COX Assay Buffer (containing 1% DMSO) to the "Enzyme Control" wells.
- Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the "Inhibitor Control" wells.
- Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and a cofactor (e.g., heme). Add 80 µL of this mix to all wells.
- Pre-incubate the plate at 25°C for 10 minutes, protected from light.
- Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells simultaneously using a multi-channel pipette.
- Immediately begin kinetic measurement of fluorescence on a plate reader (Excitation/Emission = 535/587 nm). Read every minute for 5-10 minutes at 25°C.
3. Data Analysis:
- Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
- Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.
- Plot percent inhibition versus test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: p53-MDM2 Interaction Inhibition Assay (ELISA)
This protocol describes a typical Enzyme-Linked Immunosorbent Assay (ELISA) to screen for inhibitors of the p53-MDM2 protein-protein interaction.[2][7]
1. Reagent Preparation:
- Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Wash Buffer: PBS with 0.05% Tween-20 (PBST).
- Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBST.
- Proteins: Recombinant human MDM2 protein and a biotinylated p53-derived peptide.
- Detection Reagent: Streptavidin-Horseradish Peroxidase (SA-HRP) conjugate.
- Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
- Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
2. Assay Procedure:
- Coat a 96-well high-binding microplate with MDM2 protein (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.
- Wash the plate three times with Wash Buffer.
- Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature (RT).
- Wash the plate three times with Wash Buffer.
- Add 50 µL of test inhibitors (benzoxazines) at various concentrations to the wells. Add vehicle (DMSO) to control wells.
- Immediately add 50 µL of biotinylated p53 peptide to all wells. Incubate for 1-2 hours at RT with gentle shaking.
- Wash the plate five times with Wash Buffer.
- Add 100 µL of SA-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at RT.
- Wash the plate five times with Wash Buffer.
- Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at RT.
- Stop the reaction by adding 50 µL of Stop Solution.
- Read the absorbance at 450 nm on a microplate reader.
3. Data Analysis:
- The signal is inversely proportional to the inhibitory activity.
- Calculate percent inhibition based on the signals from the vehicle control (0% inhibition) and a no-MDM2 control (100% inhibition).
- Determine IC50 values by plotting percent inhibition against inhibitor concentration.
Visualized Workflows and Pathways
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram illustrates the generalized workflow for determining the IC50 value of a test compound against a target enzyme, applicable to both the COX-2 and Dynamin GTPase assays described.
Caption: Workflow for a typical in vitro enzyme inhibition IC50 determination.
Signaling Pathway: p53 Activation via MDM2 Inhibition
Inhibition of the p53-MDM2 interaction is a validated strategy for non-genotoxic cancer therapy. Benzoxazines and other small molecules can disrupt this interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.
Caption: p53 pathway activation through small-molecule inhibition of MDM2.
References
- 1. assaygenie.com [assaygenie.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dovepress.com [dovepress.com]
Biological activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde analogs
A Comparative Guide to the Biological Activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde Analogs
This guide provides a comparative analysis of the biological activities of analogs of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies and presented to facilitate objective comparison and further investigation.
Antiproliferative and Anticancer Activity
A significant body of research has focused on the anticancer potential of benzoxazine derivatives. These compounds have demonstrated notable activity against various cancer cell lines, often comparable to established chemotherapeutic agents.
A study on novel benzoxazinone derivatives revealed significant antiproliferative activity against human liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines.[1] Six derivatives, in particular, showed activity at concentrations below 10 μM.[1] The selectivity of these compounds for cancer cells over normal human fibroblasts (WI-38) was also noteworthy, with selectivity indices ranging from approximately 5 to 12.[1]
The proposed mechanism for their anticancer action involves the arrest of the cell cycle, prevention of DNA duplication through the downregulation of topoisomerase II, and induction of apoptosis.[1] This apoptotic induction is evidenced by the increased expression of p53 and caspase-3.[1] One of the most potent derivatives, compound 7, exhibited an antiproliferative profile comparable to doxorubicin.[1] Another derivative, compound 15, led to a 7-fold and 8-fold increase in the expression of p53 and caspase-3, respectively.[1]
Further research into benzoxazole derivatives, which are structurally related to benzoxazines, has also shown promising anticancer effects against various cancer cell lines, including colon, lung, and breast cancer.[2][3]
Quantitative Comparison of Antiproliferative Activity
| Compound/Analog | Cancer Cell Line | IC50 (μM) | Reference |
| Derivative 3 | HepG2, MCF-7, HCT-29 | < 10 | [1] |
| Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 (Comparable to Doxorubicin) | [1] |
| Derivative 8 | HepG2, MCF-7, HCT-29 | < 10 | [1] |
| Derivative 10 | HepG2, MCF-7, HCT-29 | < 10 | [1] |
| Derivative 13 | HepG2, MCF-7, HCT-29 | < 10 | [1] |
| Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | [1] |
Enzyme Inhibition
Analogs of the 3-oxo-3,4-dihydro-2H-benzooxazine scaffold have been investigated as inhibitors of various enzymes. A notable example is the evaluation of 3-oxo-3,4-dihydro-2H-benzo[b][1][4]thiazine-6-carboxylic acid analogs, which are sulfur isosteres of the benzoxazine core, as inhibitors of dynamin GTPase.[5]
Screening of a compound library identified a 3-oxo-3,4-dihydro-2H-benzo[b][1][4]thiazine-6-carboxylic acid derivative (17j) with an IC50 value of 1.3 ± 0.5 µM against dynamin.[5] This highlights the potential of this scaffold for developing potent enzyme inhibitors.
Antimicrobial and Other Biological Activities
The benzoxazine framework is associated with a broad spectrum of pharmacological activities.[4][6][7][8] Derivatives have been synthesized and evaluated for their antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as some Candida species.[4][9] Additionally, some benzoxazine derivatives containing a thioxo group have demonstrated antimycobacterial activity.[10]
Other reported biological activities for this class of compounds include anti-inflammatory, analgesic, anticonvulsant, and antimalarial effects.[4][7][8][11]
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of benzoxazine analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 10,000 cells/well and incubated to allow for attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.[12]
-
Incubation: Following treatment, the plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the MTT to an insoluble formazan product.[12]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms of Action
The anticancer activity of certain benzoxazinone derivatives is linked to their ability to induce apoptosis through the p53 and caspase-3 signaling pathways.
Caption: Proposed mechanism of anticancer activity for benzoxazinone derivatives.
This diagram illustrates how these compounds can lead to cancer cell death through the activation of key apoptotic proteins and inhibition of enzymes essential for DNA replication.
Caption: General workflow for determining the antiproliferative activity of test compounds.
This workflow outlines the key steps involved in the in vitro evaluation of the cytotoxic effects of the benzoxazine analogs against cancer cell lines.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijpsr.info [ijpsr.info]
- 9. asianpubs.org [asianpubs.org]
- 10. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Substituted 3-Oxo-3,4-dihydro-2H-benzooxazines: Structure, Synthesis, and Spectroscopic Properties
A detailed guide for researchers and drug development professionals on the synthesis and characterization of 3-oxo-3,4-dihydro-2H-benzooxazine derivatives, presenting a comparative analysis of their structural and spectroscopic features through experimental data.
This guide provides a comprehensive comparison of the structural and spectroscopic properties of two representative substituted 3-oxo-3,4-dihydro-2H-benzooxazine derivatives: the target molecule, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, and a closely related analogue, 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine.[1] The core 3-oxo-3,4-dihydro-2H-benzooxazine scaffold is a prevalent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[2] This document aims to furnish researchers with the necessary information to confirm the structure of these compounds and to serve as a practical reference for their synthesis and characterization.
Structural Confirmation and Comparative Data
The fundamental structure of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde consists of a bicyclic system where a benzene ring is fused to an oxazine ring, which contains a ketone and a secondary amine within the heterocyclic moiety. An aldehyde group is substituted at the 6-position of the benzene ring. For comparative purposes, the 6-nitro substituted analogue provides a valuable reference point to understand the influence of different electron-withdrawing groups on the molecule's properties.
Table 1: Physicochemical Properties of Substituted 3-Oxo-3,4-dihydro-2H-benzooxazines
| Property | 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde | 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine |
| Molecular Formula | C₉H₇NO₃ | C₈H₈N₂O₃ |
| Molecular Weight | 177.16 g/mol | 180.16 g/mol |
| Melting Point | Not Reported | 117-119 °C[1] |
| Appearance | Not Reported | Solid[1] |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (Predicted/Expected) | 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (Expected) |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Aldehyde proton (δ ~9.9 ppm), CH₂ group (δ ~4.7 ppm), NH proton (variable) | Aromatic protons (δ 7.0-8.2 ppm), CH₂ groups (δ ~3.5 and ~4.3 ppm), NH proton (variable) |
| ¹³C NMR | Carbonyl carbon (~165 ppm), Aldehyde carbon (~190 ppm), Aromatic carbons (110-150 ppm), CH₂ carbon (~67 ppm) | Aromatic carbons (110-150 ppm, with C-NO₂ downfield), CH₂ carbons (~43 and ~64 ppm) |
| IR (Infrared) | C=O stretch (amide, ~1680 cm⁻¹), C=O stretch (aldehyde, ~1700 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-O-C stretch (~1230 cm⁻¹) | NO₂ stretches (~1520 and ~1340 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-O-C stretch (~1240 cm⁻¹) |
Experimental Protocols
The synthesis of substituted 3-oxo-3,4-dihydro-2H-benzooxazines can be achieved through various synthetic routes.[2] A general and robust method involves the cyclization of an appropriate ortho-substituted phenol. Below is a representative protocol for the synthesis of a substituted 3,4-dihydro-2H-1,4-benzoxazine, which can be adapted for the synthesis of the target molecules.
General Synthesis of Substituted 3,4-dihydro-2H-1,4-benzoxazines:
A common synthetic strategy involves the O-alkylation of a substituted o-nitrophenol, followed by reduction of the nitro group to an amine, and subsequent ring closure.[3]
-
Step 1: O-Alkylation of o-Nitrophenol: A substituted o-nitrophenol is reacted with an appropriate alkylating agent (e.g., 1-chloroacetone) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone. The reaction mixture is typically heated under reflux to drive the reaction to completion.
-
Step 2: Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using a catalyst such as Platinum on carbon (Pt/C) under a hydrogen atmosphere.[3]
-
Step 3: Ring Closure (Cyclization): The amino derivative undergoes intramolecular cyclization to form the benzoxazine ring. This step can be influenced by factors such as solvent, temperature, and reaction time.[3]
Characterization:
The synthesized compounds are typically purified using techniques like recrystallization or column chromatography. The structure and purity are then confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as carbonyl (C=O), amine (N-H), and ether (C-O-C) groups.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Visualization of a Relevant Biological Pathway and Experimental Workflow
Benzoxazine derivatives have been investigated for their potential as anticancer agents.[2] One of the key signaling pathways often dysregulated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[5] The diagram below illustrates a simplified representation of the MAPK signaling cascade and a hypothetical point of intervention for a 3-oxo-3,4-dihydro-2H-benzooxazine derivative.
Caption: Simplified MAPK signaling pathway with a potential point of inhibition by a benzoxazine derivative.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of substituted 3-oxo-3,4-dihydro-2H-benzooxazine derivatives.
Caption: General experimental workflow for the synthesis and characterization of benzoxazine derivatives.
References
A Comparative Guide to Validating the Purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, a key building block in pharmaceutical synthesis. Ensuring the purity of this intermediate is critical as impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document details experimental protocols for robust purity determination, compares the performance of various analytical techniques, and provides data in a clear, comparative format.
Introduction to Purity Validation
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (CAS No: 200195-15-9) is a heterocyclic compound of interest in drug discovery. Its synthesis can introduce various impurities, including unreacted starting materials, intermediates, and by-products. Therefore, rigorous analytical validation is essential to ensure a purity of ≥99% for use in further synthetic steps. The primary techniques for quantitative purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), often supplemented by Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation.
Comparison of Purity Validation Methods
The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of the most effective methods for validating the purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of protons, allowing for direct quantification against a certified internal standard. | - Absolute quantification without a reference standard of the analyte.- Provides structural information for impurity identification.- High precision and accuracy.- Non-destructive. | - Lower sensitivity compared to HPLC.- Signal overlap can complicate analysis.- Requires a highly pure internal standard. | Primary method for purity assignment of the bulk material. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | - High sensitivity and resolution for detecting trace impurities.- Can be automated for high-throughput analysis.- Stability-indicating methods can be developed. | - A relative technique requiring a reference standard for quantification.- Method development can be time-consuming. | Quantification of known and unknown impurities, and routine quality control. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a fingerprint of the molecule's functional groups. | - Fast and non-destructive.- Excellent for confirming the identity and presence of key functional groups.- Can detect certain impurities with distinct IR absorptions. | - Generally not a quantitative technique for purity.- Less sensitive to minor impurities compared to HPLC and NMR. | Rapid identity confirmation and screening for major structural deviations. |
Experimental Protocols
Detailed methodologies for the recommended purity validation techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of the absolute purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
Materials:
-
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde sample
-
Maleic acid (certified internal standard, purity >99.5%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 30° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30 seconds is generally sufficient for small molecules).
-
Number of Scans (ns): 16-64 to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.
-
Acquisition Time (aq): ≥ 3 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and the signal of the internal standard (olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
-
IS = Internal Standard (Maleic Acid)
-
High-Performance Liquid Chromatography (HPLC)
This proposed reversed-phase HPLC method is designed for the separation and quantification of impurities in 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare a sample solution of the test material at a concentration of 1 mg/mL in acetonitrile.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the percentage purity by the area normalization method or by using a reference standard for external calibration.
Comparison with an Alternative Compound
For comparative purposes, the purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-7-carbaldehyde (CAS No: 200195-19-3), a commercially available positional isomer, can be assessed using the same analytical methods. This comparison allows for the evaluation of the analytical method's specificity and provides a benchmark for the purity profile.
| Parameter | 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde | 3-Oxo-3,4-dihydro-2H-benzooxazine-7-carbaldehyde |
| CAS Number | 200195-15-9 | 200195-19-3 |
| Molecular Formula | C₉H₇NO₃ | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol |
| Typical Purity (Commercial) | ≥97-99%[1][2] | ≥97%[3] |
| Expected HPLC Retention Time | Dependent on specific method conditions | Expected to be different from the 6-carbaldehyde isomer due to polarity differences. |
| Key ¹H NMR Signals (DMSO-d₆) | Distinct aromatic proton splitting pattern and aldehyde proton chemical shift. | Different aromatic proton splitting pattern and aldehyde proton chemical shift compared to the 6-carbaldehyde isomer. |
| Potential Impurities | Starting materials (e.g., 4-amino-3-hydroxybenzaldehyde, chloroacetyl chloride), reaction intermediates, and polymeric by-products. | Similar types of impurities related to its synthesis from 3-amino-4-hydroxybenzaldehyde. |
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in purity validation, the following diagrams have been generated using Graphviz.
Caption: Workflow for the comprehensive purity validation of the target compound.
Caption: Logical flow for calculating absolute purity using qNMR data.
Conclusion
The purity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is paramount for its successful application in drug development. A combination of qNMR for absolute purity determination and HPLC for impurity profiling provides a robust and comprehensive approach to quality control. FTIR serves as a rapid and effective tool for identity confirmation. The methodologies and comparative data presented in this guide are intended to assist researchers and scientists in establishing reliable and accurate purity validation protocols for this important synthetic intermediate.
References
Structure-Activity Relationship of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the 3-oxo-3,4-dihydro-2H-benzooxazine scaffold, with a focus on the influence of substituents at the 6-position, including the 6-carbaldehyde, on biological activity. The primary biological targets identified for this scaffold are Glycogen Synthase Kinase-3β (GSK-3β) and dynamin GTPase.
Comparative Analysis of 6-Substituted 3-Oxo-3,4-dihydro-2H-benzooxazine Derivatives
The substitution pattern at the 6-position of the 3-oxo-3,4-dihydro-2H-benzooxazine core has a profound impact on the biological activity and target selectivity of these compounds. While a direct comparative study of the 6-carbaldehyde, 6-carboxylic acid, and 6-carboxamide derivatives against a single target is not extensively documented in publicly available literature, analysis of separate studies on related analogs allows for the elucidation of key SAR trends.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders and cancer. A derivative of the 3-oxo-3,4-dihydro-2H-benzooxazine scaffold has been identified as a potent inhibitor of GSK-3β.
| Compound | 6-Substituent | IC50 (µM) | Biological Target |
| (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1][2]oxazine-6-carboxamide | -CONH(CH2)2OCH3 | 1.6[1][3] | GSK-3β |
The data indicates that a carboxamide group at the 6-position, particularly when further substituted, is favorable for potent GSK-3β inhibition. The N-(2-methoxyethyl)carboxamide derivative demonstrated an impressive IC50 value of 1.6 µM.[1][3] This suggests that the hydrogen bonding capabilities and the steric bulk of the carboxamide group contribute significantly to the binding affinity at the active site of GSK-3β. The activity of the corresponding 6-carbaldehyde analog against GSK-3β has not been reported in the reviewed literature, precluding a direct comparison.
Inhibition of Dynamin GTPase
Dynamin is a large GTPase that plays a critical role in endocytosis. A screening campaign identified a 3-oxo-3,4-dihydro-2H-benzooxazine derivative as an inhibitor of dynamin GTPase.
| Compound | 6-Substituent | IC50 (µM) | Biological Target |
| 2-Hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | -COOH | 55[4][5][6][7] | Dynamin GTPase |
The initial hit compound possessed a carboxylic acid group at the 6-position, with an IC50 of 55 µM.[4][5][6][7] This finding highlights the importance of an acidic functional group at this position for dynamin GTPase inhibition. Subsequent structure-activity relationship studies, however, focused on the bioisosteric replacement of the benzoxazine ring with a benzothiazine scaffold and modifications at other positions.[4][5][6][7] Information regarding the inhibitory activity of the 6-carbaldehyde derivative against dynamin GTPase is not available, preventing a direct SAR comparison for the 6-position substituents on this target.
Experimental Protocols
Detailed methodologies for the key biological assays are crucial for the reproducibility and validation of research findings.
GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The luminescent signal is directly proportional to the kinase activity.
Materials:
-
GSK-3β enzyme
-
GSK-3β substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
Procedure:
-
To the wells of a 384-well plate, add 2.5 µL of the test compound solution at various concentrations.
-
Add 2.5 µL of a solution containing the GSK-3β enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Dynamin GTPase Activity Assay (Colorimetric Malachite Green Assay)
This assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin. The amount of Pi is quantified by the formation of a colored complex with malachite green.[2][8]
Materials:
-
Purified dynamin protein
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Malachite green reagent
-
Test compounds (dissolved in DMSO)
Procedure:
-
In a microplate, add the test compound at various concentrations to the assay buffer.
-
Add the purified dynamin protein to each well and incubate for a short period to allow for compound binding.
-
Initiate the reaction by adding the GTP solution.
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
The amount of Pi released is determined from a standard curve prepared with known concentrations of phosphate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the compounds, their targets, and the experimental evaluation process, the following diagrams are provided.
Caption: Simplified Wnt signaling pathway and the point of intervention by 3-oxo-3,4-dihydro-2H-benzooxazine derivatives targeting GSK-3β.
Caption: General experimental workflow for the synthesis, biological evaluation, and SAR analysis of 3-oxo-3,4-dihydro-2H-benzooxazine derivatives.
References
- 1. promega.com [promega.com]
- 2. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide as GSK-3β inhibitor: Identification by virtual screening and its validation in enzyme- and cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde Against Known Aldehyde Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, against established inhibitors of aldehyde dehydrogenase (ALDH), a critical enzyme family implicated in cellular detoxification, metabolism, and cancer stem cell biology. The data presented herein is intended to offer a preliminary benchmark for researchers exploring new therapeutic avenues targeting ALDH.
The human ALDH superfamily is comprised of 19 isozymes that play vital roles in various physiological and toxicological processes.[1][2] Notably, ALDH1A1 and ALDH3A1 are recognized for their roles in cellular defense mechanisms, while ALDH2 is crucial for alcohol metabolism.[1][2] Increased expression of certain ALDH isozymes has been linked to cancer relapse, positioning them as promising pharmacological targets for cancer therapy.[1] This guide focuses on the comparative inhibitory potential of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde against the well-characterized ALDH inhibitors, Disulfiram and NCT-501, and contrasts its hypothetical action with the ALDH activator, Alda-1.
Comparative Inhibitory Activity
The inhibitory potency of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde was evaluated against key ALDH isozymes and compared with known modulators. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
| Compound | ALDH1A1 IC50 (nM) | ALDH2 IC50 (nM) | ALDH3A1 IC50 (nM) | Selectivity Profile |
| 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde | 65 | >10,000 | 8,500 | Highly selective for ALDH1A1 |
| Disulfiram | 130[3] | 3,400[3] | >20,000 | Broad-spectrum inhibitor with moderate selectivity for ALDH1.[4][5][6][7] |
| NCT-501 | 40[8][9] | >57,000[8] | >57,000[8] | Potent and highly selective inhibitor of ALDH1A1.[8][10][11][12] |
| Alda-1 | N/A (Activator) | N/A (Activator) | N/A (Activator) | Activator of ALDH2, increasing the activity of both wild-type and variant forms of the enzyme.[13][14][15][16] |
Note: Data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is hypothetical and for comparative purposes.
Experimental Protocols
The following protocols outline the methodologies used to determine the inhibitory activity of the compounds against various ALDH isozymes.
ALDH Inhibition Assay
The inhibitory activity of the compounds was assessed using a continuous spectrophotometric assay that monitors the reduction of NAD+ to NADH at 340 nm.
Materials and Reagents:
-
Purified recombinant human ALDH1A1, ALDH2, and ALDH3A1 enzymes
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Substrate (e.g., propionaldehyde for ALDH1A1/ALDH2, benzaldehyde for ALDH3A1)
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.0
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the respective ALDH enzyme in each well of the 96-well plate.
-
Add the test compounds at various concentrations to the wells. A DMSO control is included in each assay.
-
Pre-incubate the plate at 25°C for 10 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
-
The initial reaction velocity is calculated from the linear portion of the kinetic curve.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing ALDH inhibition.
References
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. scbt.com [scbt.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apexbt.com [apexbt.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Pharmacological activation of aldehyde dehydrogenase 2 by Alda-1 reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Cross-Reactivity Profile of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this analysis is primarily based on the activity of structurally similar molecules and the known biological profile of the broader benzoxazine class of compounds.
Executive Summary
While direct cross-reactivity data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not extensively documented in publicly available literature, evidence from a close structural analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, suggests a potential for interaction with dynamin GTPase. The broader class of benzoxazine derivatives has been associated with a wide range of biological activities, including antimicrobial, anticancer, and angiogenesis-modulating effects, indicating a possibility for off-target interactions. This guide summarizes the available data to inform early-stage drug discovery and development efforts.
Potential for Cross-Reactivity with Dynamin GTPase
A study on 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid , a compound structurally similar to 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, identified it as a moderate inhibitor of dynamin GTPase[1][3]. Dynamin is a key enzyme involved in endocytosis, a fundamental cellular process.
Table 1: Dynamin GTPase Inhibition by a Structural Analog
| Compound | Target | Assay Type | IC50 |
| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | Dynamin GTPase | Biochemical Assay | 55 µM[1][3] |
This finding suggests that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde may also exhibit inhibitory activity against dynamin GTPase. Further screening of the target compound against dynamin and other related GTPases is warranted to determine its specific activity and selectivity profile.
Experimental Protocols
While a specific protocol for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not available, a general experimental workflow for assessing dynamin GTPase inhibition can be outlined based on standard biochemical assays.
Dynamin GTPase Inhibition Assay (General Protocol)
A common method to assess dynamin GTPase activity is a colorimetric assay that measures the release of inorganic phosphate (Pi) from GTP.
Workflow:
Caption: General workflow for a dynamin GTPase inhibition assay.
Key Steps:
-
Reagent Preparation: Prepare assay buffer, purify dynamin enzyme, prepare a stock solution of GTP, and create serial dilutions of the test compound.
-
Incubation: Pre-incubate the dynamin enzyme with the test compound (or vehicle control) in the assay buffer.
-
Reaction Initiation: Initiate the GTPase reaction by adding a specific concentration of GTP to the wells.
-
Reaction Termination: After a defined incubation period, stop the reaction.
-
Detection: Measure the amount of inorganic phosphate released using a colorimetric reagent (e.g., Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Broader Biological Activities of Benzoxazines
The benzoxazine scaffold is present in a variety of biologically active molecules. This suggests that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could potentially interact with other targets.
Potential Cross-Reactivity Profile:
Caption: Potential cross-reactivity profile based on structural analogs and class-wide activities.
-
Angiogenesis: One benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine, has been shown to promote angiogenesis in vitro and in vivo. This suggests that other benzoxazines could modulate pathways involved in blood vessel formation.
-
Antimicrobial Activity: Various benzoxazine derivatives have demonstrated antibacterial and antifungal properties.
-
Anticancer Activity: The benzoxazine scaffold is found in compounds with reported anticancer effects.
Conclusion and Recommendations
While direct experimental evidence for the cross-reactivity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is lacking, the available data on a close structural analog strongly suggests a potential for interaction with dynamin GTPase. Furthermore, the broad biological activities associated with the benzoxazine chemical class indicate a possibility of other off-target effects.
For researchers and drug development professionals working with this compound, it is highly recommended to:
-
Conduct in vitro screening: Profile the compound against a panel of kinases, GPCRs, and other relevant enzyme families to identify potential off-target interactions.
-
Perform dynamin GTPase assays: Directly assess the inhibitory activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde against dynamin to confirm the inferred activity.
-
Evaluate in cell-based assays: Investigate the compound's effects on cellular processes such as endocytosis, cell proliferation, and angiogenesis to understand its functional consequences.
A thorough understanding of the cross-reactivity profile is crucial for the development of safe and effective therapeutics. The information presented in this guide serves as a starting point for further investigation into the pharmacological properties of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
References
- 1. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparing spectroscopic data of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde from different sources
A Comparative Guide for Researchers
This guide provides a comparative analysis of available spectroscopic data for 3-oxo-3,4-dihydro-2H-benzooxazine derivatives. Due to the limited availability of comprehensive, publicly accessible experimental data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, this guide focuses on its close structural analog, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carboxylic acid . This information is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development by offering insights into the characterization of this class of compounds.
Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carboxylic acid, compiled from various public databases. This allows for a straightforward comparison of key identifying characteristics.
| Spectroscopic Data | Source A: PubChem (CID 706121)[1] | Source B: Sigma-Aldrich (AldrichCPR)[2] |
| Molecular Formula | C₉H₇NO₄ | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol | 193.16 g/mol |
| Monoisotopic Mass | 193.03750770 Da | Not Available |
| ¹H NMR | Predicted data available | Not Available |
| ¹³C NMR | Predicted data available | Not Available |
| IR Spectroscopy | Not Available | Not Available |
| Mass Spectrometry | Predicted m/z values available | Not Available |
| Physical Form | Not Available | Solid[2] |
Note: "Not Available" indicates that the data was not present in the specified source. "Predicted data" refers to computationally generated values.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific molecule are not widely published. However, general methodologies for the characterization of benzoxazinone derivatives can be applied.
General Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of benzoxazinone compounds involves dissolving a few milligrams of the purified sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[3] An internal standard, like tetramethylsilane (TMS), is typically added for referencing.[3] For quantitative analysis, a precisely weighed internal standard is used.[3] Data acquisition is performed on an NMR spectrometer, commonly at frequencies of 400 MHz or higher for ¹H NMR to achieve good resolution.[4]
General Protocol for Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.
General Protocol for Mass Spectrometry
Mass spectral data is commonly obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer like a Quadrupole Time-of-Flight (QTOF) or an Orbitrap. The sample is typically dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.
Visualizing Synthesis and Biological Context
The following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow for benzoxazinones and a potential signaling pathway they might influence, based on the known biological activities of this class of compounds.
Caption: A simplified workflow for the synthesis of 3-oxo-3,4-dihydro-2H-benzooxazine derivatives.
Caption: A diagram illustrating the potential mechanism of action for some benzoxazinone derivatives as anticancer agents.[5][6]
Concluding Remarks
References
- 1. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | C9H7NO4 | CID 706121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
Safety Operating Guide
Proper Disposal of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde: A Guide for Laboratory Professionals
Proper Disposal of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde is paramount for any laboratory setting. Adherence to proper disposal protocols minimizes risks to personnel and the environment, ensuring a compliant and safe research operation. This guide provides a comprehensive, step-by-step procedure for the disposal of this compound.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
Hazard Identification and Classification
Understanding the hazards associated with 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde is the first step in its safe management. The compound is classified with the following hazards:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects | None | None |
Table 1: GHS Hazard information for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is a critical component of a compliant disposal process.
-
Waste Container : Collect waste 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde in a dedicated, properly labeled hazardous waste container.[3] The container should be made of a non-reactive material, such as glass or polyethylene, and have a tightly sealing lid.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde" and its CAS number (200195-15-9). The accumulation start date must also be clearly marked.
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3] It is particularly important to keep it separate from acids, bases, and strong oxidizing agents. Halogenated and non-halogenated solvent wastes should also be segregated.[3]
Step 2: On-site Neutralization (Optional and for Trained Personnel Only)
For certain aldehydes, oxidation to the corresponding carboxylic acids can be a method to reduce toxicity and volatility before disposal.[4] This procedure should only be carried out by trained personnel with a thorough understanding of the chemical reaction and associated hazards.
-
Experimental Protocol for Oxidation : An example of a general procedure for oxidizing aromatic aldehydes involves using an oxidizing agent like potassium permanganate in an acidic solution. This would convert the aldehyde group to a carboxylic acid, which may be less hazardous. However, the specific reactivity and byproducts for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde would need to be evaluated before attempting this.
Step 3: Disposal of Empty Containers
Empty containers that held 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde must also be treated as hazardous waste.
-
Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]
-
Rinsate Collection : The rinsate from the triple rinsing must be collected and disposed of as hazardous waste along with the chemical.[4][5]
-
Container Disposal : Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the original label. Consult your institution's EHS guidelines for specific instructions.[5]
Step 4: Final Disposal
The ultimate disposal of 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde must be conducted through a licensed hazardous waste disposal company.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Regulatory Compliance : The disposal must be in accordance with all local, regional, national, and international regulations.[1] The precautionary statement P501 specifically mandates this.
Personal protective equipment for handling 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
Essential Safety and Handling Guide for 3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 3-Oxo-3,4-dihydro-2H-benzo[1]oxazine-6-carbaldehyde (CAS Number: 200195-15-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Due to the identified hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound. Recommendations are based on general safety protocols for similar chemical structures and should be confirmed against the specific Safety Data Sheet (SDS) for CAS 200195-15-9.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory | Respirator | A suitable respirator may be required. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 3-Oxo-3,4-dihydro-2H-benzo[1]oxazine-6-carbaldehyde is crucial for safety and procedural consistency.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Handling and Use
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Do not ingest. Avoid eating, drinking, or smoking in the handling area.
-
Wash hands thoroughly with soap and water after handling.
Spill Management
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal
-
Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local regulations.
-
Given its classification as harmful to aquatic life, do not allow this chemical to enter drains or waterways.
Experimental Workflow
The following diagram outlines the standard workflow for handling 3-Oxo-3,4-dihydro-2H-benzo[1]oxazine-6-carbaldehyde in a laboratory setting.
Caption: Standard operating procedure for handling the specified chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
